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  • Product: 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate
  • CAS: 923283-70-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Hazard Assessment and Safe Handling of 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a comprehensive safety and handling framework for the novel compound 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive safety and handling framework for the novel compound 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate. In the absence of a formal Safety Data Sheet (SDS), this document employs a predictive hazard assessment based on a structural and functional group analysis. The molecule's key components—a nitro-pyrazole core and a chloroethyl ester side chain—suggest significant potential hazards, including acute toxicity, skin and eye irritation, and possible mutagenic or carcinogenic properties. This guide outlines detailed protocols for risk mitigation, including appropriate engineering controls, personal protective equipment (PPE), emergency procedures, and waste disposal. The primary objective is to equip research and drug development professionals with the necessary knowledge to handle this and structurally similar compounds with the highest degree of safety.

Introduction: Rationale for a Predictive Hazard Analysis

This guide deconstructs the molecule into its constituent functional groups to predict its toxicological and physicochemical hazards. This methodology, rooted in established principles of chemical safety, allows for the creation of robust handling protocols that protect researchers and the environment. The analysis focuses on three key structural motifs: the 4-nitro-1H-pyrazole ring, the carboxylate ester linkage, and the 2-chloroethyl group.

Structural Analysis and Predicted Hazard Profile

The chemical structure of 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate dictates its reactivity and, consequently, its hazard profile.

Caption: Functional group analysis of the target molecule.

  • 4-Nitro-1H-pyrazole Core :

    • Hazard : Aromatic nitro compounds are known for their potential explosive risk, especially when heated rapidly or mixed with reducing agents. They are often classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2][3] The presence of multiple nitro groups increases these risks. The pyrazole ring itself, while a common scaffold in pharmaceuticals, can exhibit toxicity; some pyrazole derivatives have been shown to cause organ damage with repeated exposure.

    • Predicted GHS Classifications : Acute Toxicity (Oral), Category 4; Skin Irritation, Category 2; Serious Eye Irritation, Category 2; Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory Irritation).[1][2]

  • 2-Chloroethyl Ester Group :

    • Hazard : The chloroethyl moiety is a classic alkylating agent. Alkylating agents are compounds that can transfer an alkyl group to nucleophilic sites in biologically important molecules like DNA. This activity is the basis for their use in chemotherapy but also underlies their significant toxicity, including mutagenicity, carcinogenicity, and reproductive harm.[4][5] Chloroalkyl ethers and related structures are often listed as known or suspected carcinogens.[4] Direct contact can cause severe skin and eye damage.[6]

    • Predicted GHS Classifications : Germ Cell Mutagenicity, Category 2; Carcinogenicity, Category 2; Skin Corrosion/Irritation, Category 1B/2.

Predicted GHS Hazard Classification Summary

Based on the functional group analysis, a predicted GHS classification for 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate is summarized below. This should be considered a conservative estimate to ensure maximum safety.

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4Warning H302: Harmful if swallowed.[1][2]
Acute Toxicity, DermalCategory 3Danger H311: Toxic in contact with skin.[7]
Skin Corrosion/IrritationCategory 2Warning H315: Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 1Danger H318: Causes serious eye damage.[3]
Germ Cell MutagenicityCategory 2Warning H341: Suspected of causing genetic defects.[7]
CarcinogenicityCategory 2Warning H351: Suspected of causing cancer. (Implied from structural alerts)
Specific Target Organ Toxicity (Single Exposure)Category 3Warning H335: May cause respiratory irritation.[1][2]
Specific Target Organ Toxicity (Repeated Exposure)Category 2Warning H373: May cause damage to organs through prolonged or repeated exposure.[8]
Hazardous to the Aquatic Environment (Chronic)Category 2(No Signal Word)H411: Toxic to aquatic life with long lasting effects.[7]
Safe Handling and Engineering Controls

Given the predicted high toxicity, a multi-layered approach to safety is mandatory.

  • Engineering Controls :

    • Chemical Fume Hood : All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

    • Ventilation : The laboratory must be well-ventilated with negative pressure relative to adjacent non-laboratory areas.[10]

    • Designated Area : A specific area within the lab should be designated for working with this compound to prevent cross-contamination.

  • Personal Protective Equipment (PPE) :

    • Gloves : Double-gloving with nitrile gloves is required. Change gloves immediately if contamination is suspected.[9]

    • Eye Protection : Chemical safety goggles and a full-face shield must be worn.[10]

    • Lab Coat : A dedicated lab coat, preferably disposable or made of a non-permeable material, should be used. It should not be worn outside the designated work area.

    • Respiratory Protection : While a fume hood is the primary control, a respirator (e.g., N95 or higher) may be required for spill cleanup or if there is a risk of aerosol generation outside of the hood.

Experimental Workflow: A Protocol for Safe Weighing and Solubilization

This protocol outlines the essential safety steps for a common laboratory task.

Caption: Step-by-step workflow for safe handling.

First-Aid and Emergency Procedures

Immediate and correct response to exposure is critical.

  • Inhalation : Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][11]

  • Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention, specifically from an ophthalmologist.[1]

  • Ingestion : Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][11]

  • Spill Cleanup :

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • For small spills, gently cover with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

    • Report the spill to the laboratory supervisor and environmental health and safety office.

Storage and Disposal

Proper storage and disposal are crucial to prevent accidental exposure and environmental contamination.

  • Storage :

    • Store in a tightly sealed, clearly labeled container.

    • Keep in a cool, dry, and well-ventilated area designated for toxic and reactive chemicals.

    • Store away from incompatible materials such as strong oxidizing agents, reducing agents, acids, and bases.[1]

    • Consider storing in a locked cabinet to restrict access.

  • Disposal :

    • This compound is a halogenated organic substance.[12]

    • All waste, including contaminated consumables (gloves, weigh boats, paper towels), must be disposed of in a designated "Halogenated Organic Waste" container.[9][12]

    • Do not pour down the drain or mix with non-halogenated waste streams.[9]

    • Waste disposal must be handled by certified hazardous waste personnel in accordance with local, state, and federal regulations.[13][14]

Conclusion: A Culture of Safety

2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate is a compound that demands the utmost respect and caution due to the significant hazards predicted by its chemical structure. The presence of a nitroaromatic system combined with a reactive chloroethyl alkylating agent creates a profile of acute toxicity, irritation, and potential long-term genotoxic effects. By adhering to the principles of hazard assessment, implementing robust engineering and administrative controls, and diligently using appropriate PPE, researchers can mitigate these risks. This guide serves as a foundational document to foster a culture of safety and responsibility in the laboratory when working with this and other novel chemical entities.

References

  • Chemwatch GHS SDS in English (European) 50019-4. (n.d.).
  • Hazardous Waste Segregation. (n.d.).
  • GESTIS Substance Database. (n.d.).
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. (n.d.).
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. (n.d.).
  • Perspective on halogenated organic compounds - PMC - NIH. (n.d.). Retrieved from [Link]

  • GESTIS Substance Database. (n.d.).
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate. (n.d.). Retrieved from [Link]

  • 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Toxicological Profile for Bis(2-Chloroethyl)Ether - ATSDR. (2017, March 17). Retrieved from [Link]

  • GHS Classification - ChemReg.net. (2006, July 24). Retrieved from [Link]

  • Safety data sheet - BASF. (2026, March 6). Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Chloroalkyl ethers - OEHHA. (2011, July 1). Retrieved from [Link]

  • Alkylating Therapy: 7 Key Facts About Alkylating Agents in Chemotherapy - Liv Hospital. (2026, January 23). Retrieved from [Link]

Sources

Exploratory

Unveiling the Pharmacological Architecture of 4-Nitro-1H-pyrazole-5-carboxylate Derivatives: Mechanisms, Workflows, and Therapeutic Applications

Executive Summary The 4-nitro-1H-pyrazole-5-carboxylate scaffold represents a highly versatile pharmacophore in modern drug discovery. Characterized by the electron-withdrawing bioreductive nitro group at the C4 position...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-nitro-1H-pyrazole-5-carboxylate scaffold represents a highly versatile pharmacophore in modern drug discovery. Characterized by the electron-withdrawing bioreductive nitro group at the C4 position and a highly functionalizable carboxylate ester at the C5 position, this core structure serves as the foundation for synthesizing diverse therapeutic agents. This technical guide explores the in-depth mechanisms of action of its derivatives, focusing on their roles as Microtubule Targeting Agents (MTAs) in oncology, hypoxia-activated DNA cross-linkers via metal coordination, and Phosphodiesterase 1 (PDE1) inhibitors in neurology.

Structural Pharmacology & Divergent Pathways

The unique biological activity of 4-nitro-1H-pyrazole-5-carboxylate derivatives stems from two distinct structural features:

  • The C4-Nitro Group: Acts as a hypoxia-sensitive "trigger." In oxygen-deprived environments, it undergoes enzymatic reduction to generate reactive nitrogen species (RNS), inducing severe cellular stress and DNA damage (1)[1].

  • The C5-Carboxylate Group: Provides a critical synthetic handle for cyclization, enabling the construction of fused bicyclic systems like pyrazolo[4,3-d]pyrimidines and pyrazolo[4,3-b]pyridines, or serving as a non-leaving ligand for transition metal complexes (2)[2].

MOA Scaffold 4-Nitro-1H-pyrazole-5-carboxylate MTA Pyrazolo-pyrimidine MTAs Scaffold->MTA Derivatization PtComplex Pt(II) Coordination Complexes Scaffold->PtComplex Metal Coordination Tubulin Tubulin (Colchicine Site) MTA->Tubulin Competitive Binding Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Depolymerization Hypoxia Hypoxic Activation (Nitroreductase) PtComplex->Hypoxia Cellular Uptake DNA DNA Cross-linking Hypoxia->DNA Bioreduction

Fig 1: Divergent pharmacological pathways of 4-nitro-1H-pyrazole-5-carboxylate derivatives.

Mechanism I: Microtubule Dynamics Disruption (Oncology)

Derivatives synthesized from this scaffold, including NSC360636 and N1-methylated pyrazolo[4,3-d]pyrimidines, function as potent Microtubule Targeting Agents (MTAs) (3)[3]. Unlike taxanes, which stabilize microtubules, these derivatives act as destabilizers. They competitively inhibit the binding of colchicine to the β -tubulin subunit (4)[4]. By occupying the colchicine binding pocket, they sterically hinder the curved-to-straight conformational transition of the α/β -tubulin heterodimer. This transition is an absolute thermodynamic requirement for microtubule polymerization, and its inhibition leads to rapid G2/M cell cycle arrest and apoptosis in rapidly dividing malignant cells.

Self-Validating Protocol: In Vitro Tubulin Polymerization Assay

To rigorously validate the MTA mechanism, a turbidimetric polymerization assay is employed. This protocol is self-validating by utilizing paclitaxel (a known stabilizer) and colchicine (a known destabilizer) as internal kinetic controls.

  • Reagent Preparation: Purified bovine brain tubulin is suspended in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

    • Causality: PIPES is selected because it maintains physiological pH without chelating essential metals. EGTA is critical as it chelates trace calcium ions that would otherwise prematurely trigger microtubule depolymerization.

  • Energy Supplementation: 1 mM GTP is added to the buffer immediately before the assay.

    • Causality: GTP hydrolysis at the exchangeable E-site of β -tubulin provides the indispensable thermodynamic driving force for heterodimer incorporation into the growing (+) end of the microtubule.

  • Compound Incubation: The pyrazole derivative is added at varying concentrations (0.1 µM to 10 µM) in a 96-well half-area plate pre-warmed to 37°C.

  • Kinetic Monitoring: Absorbance is measured continuously at 340 nm using a microplate reader for 60 minutes.

    • Causality: As tubulin polymerizes into larger microtubule polymers, the solution's turbidity increases. This directly increases light scattering, which is quantifiable at 340 nm.

  • Data Analysis: The maximum rate of polymerization ( Vmax​ ) is calculated from the linear growth phase to determine the IC50​ .

Workflow Step1 1. Tubulin Prep (PIPES + GTP) Step2 2. Compound Incubation (37°C) Step1->Step2 Step3 3. Turbidimetric Readout (Abs 340nm) Step2->Step3 Step4 4. Kinetic Analysis (Vmax & IC50) Step3->Step4

Fig 2: Self-validating turbidimetric workflow for assessing tubulin polymerization inhibition.

Mechanism II: Bioreductive Activation (Hypoxia-Targeted Platinum Complexes)

The 4-nitro-1H-pyrazole-5-carboxylate moiety is uniquely suited as a non-leaving group ligand in Platinum(II) coordination complexes. When coordinated to Pt(II) to form trans- or cis-dichloridobis(1-methyl-4-nitropyrazole-5-carboxylate)platinum(II) complexes, the scaffold exhibits potent, hypoxia-selective cytotoxicity (5)[5].

The mechanism relies on the enzymatic reduction of the nitro group by cellular nitroreductases. In normoxic healthy tissues, the single-electron reduction of the nitro group forms a nitro radical anion ( R−NO2∙−​ ), which rapidly reacts with molecular oxygen to regenerate the parent compound and produce superoxide (a process known as futile redox cycling). However, in the hypoxic microenvironment of solid tumors, the absence of oxygen prevents this back-reaction. The nitro group is irreversibly reduced to reactive hydroxylamines and amines, which covalently bind to DNA, augmenting the intrinsic DNA cross-linking activity of the Pt(II) center (6)[6].

Self-Validating Protocol: Hypoxic Cytotoxicity and Cellular Uptake Assay
  • Cell Culture & Oxygen Modulation: MCF-7 or A549 cancer cells are seeded in 96-well plates. Half the plates are incubated in standard normoxia (21% O2), while the other half are placed in a hypoxic chamber (1% O2, 5% CO2, 94% N2).

    • Causality: The strict 1% O2 threshold is critical; higher oxygen levels will quench the nitro radical anion, masking the bioreductive activation of the pyrazole derivative and yielding false negatives.

  • Drug Exposure: Cells are treated with the Pt(II)-pyrazole complexes for 72 hours. Cisplatin is utilized as a normoxic positive control.

  • Viability Readout: MTT reagent is added. The reduction of MTT to formazan by mitochondrial dehydrogenases provides a direct colorimetric proxy for cell viability.

  • Cellular Uptake Quantification (ICP-MS): Parallel cultures are lysed with 65% HNO3. Intracellular Platinum content is quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

    • Causality: ICP-MS normalizes the cytotoxic effect against actual intracellular accumulation. This differentiates between a compound with poor intrinsic efficacy and one that simply suffers from poor membrane permeability.

Mechanism III: Phosphodiesterase 1 (PDE1) Inhibition (Neurology)

Beyond oncology, the 4-nitro-1H-pyrazole-5-carboxylate scaffold is a critical building block for synthesizing 1H-pyrazolo[4,3-b]pyridin-7-amines. These fused derivatives act as highly selective inhibitors of Phosphodiesterase 1 (PDE1) (2)[2]. PDE1 enzymes are calcium/calmodulin-dependent phosphodiesterases responsible for hydrolyzing cyclic nucleotides (cAMP and cGMP). By inhibiting PDE1, these pyrazole derivatives elevate intracellular cAMP/cGMP levels in the prefrontal cortex and hippocampus, facilitating long-term potentiation (LTP) and neuroplasticity. This mechanism is currently being aggressively explored for the treatment of psychiatric and cognitive disorders, including schizophrenia.

Quantitative Data Summary

The table below consolidates the efficacy metrics of various 4-nitro-1H-pyrazole-5-carboxylate derivatives across their respective mechanisms of action.

Compound / ComplexTarget / Cell LinePrimary Mechanism of ActionEfficacy Metric ( IC50​ / Inhibition)
NSC360636 Breast/Prostate CancerMicrotubule disruptionHigh potency (Cell cycle arrest)
Pyrazolo[4,3-d]pyrimidine (Cmpd 9) Tubulin PolymerizationColchicine-site competitive inhibition IC50​ = 0.45 µM
Pyrazolo[4,3-d]pyrimidine (Cmpd 11) Tubulin PolymerizationColchicine-site competitive inhibition IC50​ = 0.42 µM
trans-Pt(II) 4-nitropyrazole complex MCF-7 (Breast Cancer)DNA Cross-linking / BioreductionSuperior to Cisplatin in Hypoxia
1H-pyrazolo[4,3-b]pyridines PDE1 EnzymecAMP/cGMP hydrolysis inhibitionHigh affinity (Psychiatric applications)

References

  • US11634416B2 - Combination treatments comprising administration of 1H-pyrazolo[4,3-b]pyridines Source: Google Patents URL
  • Cas 55864-87-4,NSC360636 Source: LookChem URL
  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs)
  • Synthesis of Platinum(II)
  • Synthesis of Platinum(II)
  • “Non-Classical” Platinum Complexes: A Concise Review Source: MDPI URL

Sources

Foundational

In-Silico Pharmacodynamics and Molecular Docking Workflows for 2-Chloroethyl 4-nitro-1H-pyrazole-5-carboxylate

Executive Summary The rational design of targeted therapeutics relies heavily on privileged scaffolds that can reliably interface with conserved protein domains. Pyrazole derivatives, particularly those bearing nitro and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on privileged scaffolds that can reliably interface with conserved protein domains. Pyrazole derivatives, particularly those bearing nitro and carboxylate substitutions, have emerged as highly potent pharmacophores in the inhibition of cyclin-dependent kinases (CDKs), epidermal growth factor receptors (EGFR), and aryl hydrocarbon receptors (AhR)[1][2].

This technical guide deconstructs the computational evaluation of 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate (2-CNPC) (CAS: 923283-70-9). By analyzing the causality behind its structural features and establishing a self-validating molecular docking protocol, this whitepaper provides researchers with a robust framework for utilizing 2-CNPC in virtual screening and fragment-based drug design (FBDD).

Pharmacophore Deconstruction: The Causality of Structure

To understand how 2-CNPC behaves in a simulated docking environment, we must first analyze the mechanistic purpose of its three primary structural domains:

  • The 1H-Pyrazole Core (The Hinge Binder): The pyrazole ring acts as a bioisostere for amides and phenols. In kinase targets, its adjacent nitrogen atoms (one hydrogen bond donor, one acceptor) perfectly mimic the adenine ring of ATP, allowing it to anchor into the kinase hinge region[3].

  • The 4-Nitro Substitution (The Electronic Modulator): The 4-nitro group is the electronic engine of this molecule. By exerting a strong electron-withdrawing effect, it significantly lowers the pKa of the adjacent pyrazole N1 proton. This increases the acidity of the N-H bond, transforming it into an exceptionally strong hydrogen bond donor at physiological pH[2]. Furthermore, the nitro oxygens can engage in secondary electrostatic interactions with solvent-exposed lysine residues.

  • The 2-Chloroethyl Ester (The Hydrophobic Anchor): While 2-chloroethyl groups are traditionally known as alkylating warheads, in non-covalent docking, the terminal chlorine atom serves as a highly directional halogen bond donor. The flexible ethyl chain allows the molecule to adopt a "hook" conformation, driving the lipophilic tail deep into hydrophobic sub-pockets (e.g., the DFG-out allosteric pocket)[4].

Table 1: Physicochemical Properties of 2-CNPC

Data summarized for computational parameterization and Lipinski rule evaluation.

PropertyValuePharmacological & Docking Significance
Molecular Weight 219.58 g/mol Optimal for Fragment-Based Drug Design (FBDD).
LogP (Estimated) 1.8 - 2.2Favorable lipophilicity for membrane permeability and hydrophobic pocket occupation.
H-Bond Donors 1 (-NH)Critical for primary hinge region interaction (e.g., Leu83 in CDK2).
H-Bond Acceptors 6 (-NO2, -C=O, -N=)Enables multi-dentate interactions with target residues and structural water molecules.
Rotatable Bonds 4Balances conformational flexibility with minimal entropic penalty upon binding.

Target Selection & Rationale

Based on the structural homology of 2-CNPC to known inhibitors, three primary targets are prioritized for molecular docking studies:

  • Cyclin-Dependent Kinase 2 (CDK2): Pyrazole-3/5-carboxamides (such as AT7519) are highly potent, ligand-efficient inhibitors of CDK2, driving cell cycle arrest in oncology models[3].

  • Epidermal Growth Factor Receptor (EGFR): Pyrazole biomolecules exhibit strong binding affinities to the ATP-binding site of EGFR, often overcoming gatekeeper mutations (e.g., T790M)[2].

  • Succinate Dehydrogenase (SDH): Recent studies indicate that pyrazole-5-carboxylate derivatives interact strongly with SDH via π -cation and hydrogen bond interactions, acting as potent nematicides and fungicides[4].

Self-Validating Molecular Docking Protocol

To ensure scientific integrity, the following step-by-step methodology incorporates internal controls to prevent false-positive scoring.

Step 1: Ligand Preparation
  • Sketch the 3D geometry of 2-CNPC.

  • Minimize the structure using the OPLS4 force field to resolve steric clashes.

  • Causality: Run Epik to generate tautomers and protonation states at pH 7.4±0.5 . Because the 4-nitro group lowers the pyrazole pKa, the molecule may exist in a highly polarized or deprotonated state. Failing to model this exact physiological state will result in inverted docking poses.

Step 2: Protein Preparation
  • Import the high-resolution crystal structure (e.g., CDK2, PDB: 1KE5).

  • Use a Protein Preparation Wizard to add missing hydrogens, assign bond orders, and create zero-order bonds to any structural metals.

  • Causality: Optimize the hydrogen bond network using PROPKA at pH 7.4. This ensures that critical active-site residues (like Asp145 in the DFG motif) are accurately protonated to accept hydrogen bonds from the pyrazole core.

Step 3: Grid Generation & System Validation
  • Define a 20×20×20 Å bounding box centered on the native co-crystallized ligand.

  • Self-Validating Control: Before docking 2-CNPC, extract and redock the native ligand into the generated grid. The system is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is ≤2.0 Å. This proves the scoring function can accurately reproduce empirical reality.

Step 4: Docking Execution & MM-GBSA Rescoring
  • Execute Extra Precision (XP) docking with a flexible ligand and rigid receptor.

  • Rescore the top poses using MM-GBSA (Molecular Mechanics Generalized Born Surface Area) to calculate the binding free energy ( ΔGbind​ ), which accounts for the desolvation penalty of the highly polar nitro group.

DockingWorkflow LPrep Ligand Preparation (2-CNPC) Epik pH 7.4 ± 0.5, OPLS4 Dock XP Molecular Docking Flexible Ligand, Rigid Receptor LPrep->Dock PPrep Protein Preparation (CDK2/EGFR) PrepWizard, H-bond Optimization Grid Receptor Grid Generation 20Å Bounding Box on Active Site PPrep->Grid Validate System Validation Native Ligand Redocking (RMSD < 2.0 Å) Grid->Validate Validate->Grid Fail (Adjust Box) Validate->Dock Pass Score Pose Scoring & Interaction Analysis GlideScore, H-Bonds, Halogen Bonds Dock->Score MMGBSA MM-GBSA Rescoring ΔG_bind Calculation Score->MMGBSA

Figure 1: Self-validating high-throughput molecular docking workflow for 2-CNPC.

Quantitative Interaction Analysis

Based on the established pharmacophore behavior of pyrazole-5-carboxylates in validated targets[3][4], the expected docking metrics for 2-CNPC are summarized below.

Table 2: Comparative Docking Metrics for Pyrazole Scaffolds (Extrapolated for 2-CNPC)
Target ProteinPDB IDEst. GlideScore (kcal/mol)Primary Interacting ResiduesKey Interaction Types
CDK2 1KE5-8.45Leu83, Glu81, Asp145H-bond (hinge), Electrostatic (nitro)
EGFR 1M17-7.92Met793, Thr790H-bond, π−π stacking
SDH 6N14-6.85Trp173, Tyr58 π -cation, Halogen bonding (chlorine)
AhR 5NJ8-7.10His291, Phe295Hydrophobic packing, H-bond

Mechanistic Pathway: Downstream Validation

Molecular docking is only the first step. If 2-CNPC successfully binds to the ATP pocket of CDK2 with high affinity, it triggers a cascade that halts cellular proliferation. By outcompeting ATP, the kinase is unable to phosphorylate the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains tightly bound to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition[3].

MoA Ligand 2-CNPC (Pharmacophore) Kinase CDK2 / Cyclin E (Active Holoenzyme) Ligand->Kinase ATP-Competitive Inhibition Rb Rb Protein (Hypophosphorylated) Kinase->Rb Phosphorylation Blocked E2F E2F Transcription Factor (Bound) Rb->E2F Sequestration Maintained Arrest G1/S Cell Cycle Arrest E2F->Arrest Prevents S-Phase Entry

Figure 2: Mechanistic pathway of G1/S phase cell cycle arrest induced by CDK2 inhibition.

Conclusion

The compound 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate represents a highly tunable, structurally privileged scaffold. Its unique combination of a hinge-binding pyrazole core, an electron-withdrawing nitro group, and a lipophilic, halogen-bonding chloroethyl tail makes it a prime candidate for virtual screening against kinases and metabolic enzymes. By adhering to the self-validating computational protocols outlined in this guide, researchers can accurately predict its binding kinetics and optimize the scaffold for advanced in-vitro validation.

References

  • Shi, Jian-Jun, et al. "Synthesis, Nematicidal Activity, and Molecular Docking of Some New Pyrazole-5-carboxamide Derivatives with Flexible Chain." Indian Journal of Heterocyclic Chemistry, 2024.[Link]

  • Wyatt, Paul G., et al. "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design." Journal of Medicinal Chemistry, ACS Publications, 2008.[Link]

  • Alam, Md Jahangir, et al. "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." Pharmaceuticals, NIH/PMC, 2022.[Link]

  • "Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy." NIH/PMC, 2022.[Link]

Sources

Exploratory

A Senior Application Scientist's Guide to Pharmacophore Modeling of 4-Nitro-1H-Pyrazole Derivatives

An In-depth Technical Guide for Drug Discovery Professionals Executive Summary The 4-nitro-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biologic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The 4-nitro-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2][3][4][5][6] Harnessing the full potential of this chemical class requires a sophisticated approach to rationally design new, more potent, and selective molecules. Pharmacophore modeling, a cornerstone of computer-aided drug discovery (CADD), provides an efficient and powerful framework for this purpose.[7] It translates the complex language of molecular interactions into a simple, intuitive 3D model of essential chemical features required for biological activity.

This guide provides a comprehensive, technically-grounded workflow for developing and applying pharmacophore models for 4-nitro-1H-pyrazole derivatives. Authored from the perspective of a Senior Application Scientist, it moves beyond a simple recitation of steps to explain the critical reasoning—the "why"—behind each methodological choice. We will cover the entire pipeline, from initial dataset curation to the generation of robust, validated models and their application in virtual screening and lead optimization. The protocols described herein are designed to be self-validating, ensuring scientific rigor and producing models with high predictive power.

The Theoretical Foundation of Pharmacophore Modeling

Before delving into the practical workflow, it is essential to grasp the core concepts. The IUPAC defines a pharmacophore as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or to block) its biological response."[8] It is an abstract concept, not a real molecule, that distills the essence of a ligand-receptor interaction into key features:

  • Hydrogen Bond Acceptors (HBA): e.g., the oxygen atoms of the nitro group.

  • Hydrogen Bond Donors (HBD): e.g., the N-H group of the pyrazole ring.

  • Hydrophobic (HY) / Aromatic (AR) Regions: e.g., the pyrazole ring itself or other aryl substituents.

  • Positive/Negative Ionizable Features: For charged interactions.

There are two primary strategies for generating a pharmacophore model, and the choice is dictated by the available data.[8][9]

  • Ligand-Based Pharmacophore Modeling: This approach is used when the 3D structure of the biological target is unknown, but a set of active molecules is available.[9] The algorithm identifies common chemical features shared by these active compounds, assuming they bind to the target in a similar fashion.[7]

  • Structure-Based Pharmacophore Modeling: When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available, often in complex with a ligand, a pharmacophore can be derived directly from the key interaction points within the binding site.[9][10] This method provides a highly accurate map of the features complementary to the receptor.

A Validated Workflow for Model Generation

A successful pharmacophore modeling project is built on a foundation of meticulous data handling and rigorous validation. The following workflow ensures the development of a statistically significant and predictive model.

Pharmacophore Modeling Workflow Fig. 1: Comprehensive Pharmacophore Modeling Workflow cluster_0 Phase 1: Preparation cluster_2 Phase 3: Rigorous Validation cluster_3 Phase 4: Application A 1. Dataset Curation (Actives & Inactives) B 2. 2D to 3D Conversion & Conformer Generation A->B C 3. Energy Minimization B->C D 4a. Ligand-Based (Common Feature Identification) C->D If no target structure E 4b. Structure-Based (Protein-Ligand Interactions) C->E If target structure is known F 5. Test Set Validation D->F E->F G 6. Fischer's Randomization F->G H 7. Güner-Henry (GH) Scoring G->H I 8. Virtual Screening (Database Searching) H->I J 9. Lead Optimization (SAR Guidance) I->J

Caption: A validated workflow for pharmacophore modeling.

Step 1: Dataset Curation and Preparation

The adage "garbage in, garbage out" is acutely true for pharmacophore modeling. The quality of your input dataset directly determines the quality of the resulting model.

Protocol:

  • Compound Collection: Assemble a dataset of 4-nitro-1H-pyrazole derivatives with known biological activity against a specific target. It is crucial to include both active and inactive compounds. Inactives provide essential information for building a model that can discriminate between binders and non-binders.[11]

  • Data Cleaning: Standardize chemical structures. This includes correcting protonation states, removing salts, and ensuring consistent representation of tautomers.

  • 2D-to-3D Conversion: Convert the 2D structures into 3D representations.

  • Conformer Generation: For each molecule, generate a diverse set of low-energy 3D conformations. This is a critical step in ligand-based modeling, as the true "bioactive" conformation is unknown. The goal is to ensure the biologically relevant shape is present in the pool of conformers.

  • Energy Minimization: Subject each conformer to energy minimization using a suitable force field (e.g., MMFF94) to relieve steric clashes and find stable 3D structures.

Expert Insight: The inclusion of inactive compounds is paramount for building a selective model. A model that only recognizes actives may be too general, leading to a high rate of false positives during virtual screening.[9]

Step 2: Pharmacophore Hypothesis Generation

With a prepared dataset, the next step is to generate pharmacophore hypotheses.

  • For Ligand-Based Modeling: Software aligns the conformers of the active molecules, searching for common 3D arrangements of pharmacophoric features. This process generates a set of hypotheses, each representing a different potential binding mode.[9]

  • For Structure-Based Modeling: The key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the co-crystallized ligand and the protein's active site are identified and translated directly into pharmacophoric features.[10]

The 4-nitro-1H-pyrazole core itself presents several key features that are likely to be part of a final hypothesis.

Hypothetical Pharmacophore Fig. 2: Hypothetical Pharmacophore for a 4-Nitro-1H-Pyrazole Core Pyrazole Core HBA1 HBA Core->HBA1 Nitro O HBA2 HBA Core->HBA2 Nitro O HBD HBD Core->HBD Pyrazole N-H AR AR Core->AR Pyrazole Ring HY HY/R Core->HY Substituent

Caption: Key features of the 4-nitro-1H-pyrazole scaffold.

Step 3: Rigorous Model Validation

A generated hypothesis is useless without rigorous validation to prove it is statistically significant and can enrich active compounds from a larger pool.[7][11]

Protocol:

  • Test Set Validation: The dataset should be initially divided into a training set (typically 70-80% of the compounds) used to build the model, and a test set (the remaining 20-30%) used to evaluate its predictive power.[10] A good model should correctly identify the actives within the unseen test set.

  • Fischer's Randomization Test: This method assesses the statistical relevance of the model. The biological activities of the training set molecules are shuffled randomly, and the modeling process is repeated multiple times. If the original hypothesis has a significantly better score than any of the random models, it is considered robust and not a result of chance correlation.

  • Güner-Henry (GH) Scoring: This is one of the most robust methods for validating a model's ability to perform well in a virtual screening scenario.[12][13] A database containing the known actives and a much larger set of presumed inactives (decoys) is screened against the pharmacophore hypothesis.[13]

Several metrics are calculated:

  • Yield of Actives (%A): The percentage of known active compounds identified in the hit list.

  • Enrichment Factor (EF): Measures how much better the model is at finding actives compared to random selection.

  • Goodness of Hit (GH) Score: A comprehensive metric ranging from 0 to 1, where a score > 0.7 indicates a very good and reliable model.[13][14]

The formula for the GH score is: GH = [(Ha * (3A + Ht)) / (4 * Ht * A)] * (1 - [(Ht - Ha) / (D - A)]) Where:

  • A = Total number of active compounds in the database

  • D = Total number of compounds in the database

  • Ht = Total number of hits found by the model

  • Ha = Number of active compounds in the hit list

Table 1: Example Validation Metrics for a Hypothetical Model

ParameterValueInterpretation
Total Compounds (D)10,000Size of the validation database
Active Compounds (A)100Number of known actives seeded in the database
Total Hits (Ht)250Number of compounds matching the pharmacophore
Active Hits (Ha)85Number of actives correctly identified as hits
Yield of Actives (%A) 85.0%The model found 85% of all known actives.
Enrichment Factor (EF) 34.0The model is 34 times better than random picking.
GH Score 0.82Excellent score, indicating a highly predictive model.

Trustworthiness Insight: A model should never be used for prospective screening without first passing these validation gates. The GH score is particularly powerful as it simulates a real-world screening campaign and provides a single, robust metric of model quality.[15]

Application in Drug Discovery

A validated pharmacophore model is a powerful tool for accelerating a drug discovery campaign.[7][9]

Virtual Screening for Novel Scaffolds

The primary application is to use the pharmacophore as a 3D query to rapidly screen large chemical databases (e.g., ZINC, Enamine REAL) containing millions or billions of compounds.[7][8][16] This process filters the massive chemical space down to a manageable number of "hits" that possess the key pharmacophoric features and are therefore more likely to be active.[17] These hits can then be acquired or synthesized for biological testing.

Expert Insight: Pharmacophore screening is an excellent first-pass filter. The hits obtained should ideally be subjected to further computational analysis, such as molecular docking, to predict binding poses and refine the hit list before committing to expensive wet lab experiments.[9][11]

Guiding Lead Optimization

The pharmacophore model also provides invaluable guidance for medicinal chemists in lead optimization. By understanding which features are essential for activity (e.g., the H-bond accepting capacity of the nitro group, the size of a hydrophobic pocket), chemists can make more informed decisions about which modifications to the 4-nitro-1H-pyrazole scaffold are likely to improve potency or selectivity. This avoids the costly and time-consuming synthesis of compounds destined to be inactive, a process known as Structure-Activity Relationship (SAR) analysis.[18][19]

Conclusion

Pharmacophore modeling provides a scientifically rigorous, resource-efficient, and powerful computational strategy for advancing drug discovery projects centered on 4-nitro-1H-pyrazole derivatives. By following a validated workflow that emphasizes meticulous data preparation and robust statistical assessment, researchers can develop predictive models that are not merely descriptive but are powerful tools for discovery. These models serve to unlock the full therapeutic potential of the nitropyrazole scaffold by identifying novel active compounds through virtual screening and rationally guiding the optimization of existing leads.

References

  • Drug Design by Pharmacophore and Virtual Screening Approach - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

  • Pharmacophore model evaluation based on the Güner-Henry scoring method. (n.d.). Nature. Retrieved March 18, 2026, from [Link]

  • Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening. (2022, December 16). ACS Publications. Retrieved March 18, 2026, from [Link]

  • 3D Pharmacophore-based virtual screening workflow. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. (2021, March 2). RSC Publishing. Retrieved March 18, 2026, from [Link]

  • VRPharmer: bringing virtual reality into pharmacophore-based virtual screening with interactive exploration and realistic visualization. (2022, September 8). Oxford Academic. Retrieved March 18, 2026, from [Link]

  • Identification of Potential C-kit Protein Kinase Inhibitors Associated with Human Liver Cancer: Atom-based 3D-QSAR Modeling, Pharmacophores-based Virtual Screening and Molecular Docking Studies. (n.d.). Preprints.org. Retrieved March 18, 2026, from [Link]

  • Validation Techniques in Pharmacophore-Based Screening Projects in India. (2026, March 6). BioNome. Retrieved March 18, 2026, from [Link]

  • Pharmacophore model validation using GH score method. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014, November 11). Future Science. Retrieved March 18, 2026, from [Link]

  • Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. (2021, December 25). MDPI. Retrieved March 18, 2026, from [Link]

  • Synthesis, antimicrobial activity, pharmacophore modeling and molecular docking studies of new pyrazole-dimedone hybrid architectures. (2018, March 14). National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024, May 30). Academic Strive. Retrieved March 18, 2026, from [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024, November 20). Journal of Chemical Health Risks. Retrieved March 18, 2026, from [Link]

  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021, June 25). DergiPark. Retrieved March 18, 2026, from [Link]

  • 4,5-Dihydro-1H-pyrazole Derivatives with Inhibitory nNOS Activity in Rat Brain. (2004, October 1). ACS Publications. Retrieved March 18, 2026, from [Link]

  • Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. (2019, October 15). PubMed. Retrieved March 18, 2026, from [Link]

  • Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. (n.d.). JAPS. Retrieved March 18, 2026, from [Link]

  • Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. (2016, September 4). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

  • Pharmacophore NANO-CATALYZED GREEN SYNTHESIS OF PYRAZOLE DERIVATIVES & ITS BIOLOGICAL ACTIVITY AS EAC RECEPTOR ANTAGONISTS. (2019, June 28). Pharmacophore. Retrieved March 18, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI. Retrieved March 18, 2026, from [Link]

  • Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. (n.d.). National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

  • Structure Activity Relationships. (2005, May 15). Drug Design. Retrieved March 18, 2026, from [Link]

  • Structure–activity relationship (SAR) for pyrazole derivatives. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors. (2012, June 15). PubMed. Retrieved March 18, 2026, from [Link]

  • Structure-activity relationship (SAR). (n.d.). GARDP Revive. Retrieved March 18, 2026, from [Link]

  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. (n.d.). DSpace@Biruni. Retrieved March 18, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Strategic Use of 2-Chloroethyl 4-Nitro-1H-pyrazole-5-carboxylate as a Pivotal Intermediate in Heterocyclic Synthesis

Abstract This guide provides a comprehensive overview of the synthesis and application of 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate, a key chemical intermediate for the construction of diverse heterocyclic scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive overview of the synthesis and application of 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate, a key chemical intermediate for the construction of diverse heterocyclic scaffolds, particularly the medicinally significant pyrazolo[1,5-a]pyrimidines. We will delve into the strategic design of this intermediate, detailing the rationale behind its functional groups and their orchestrated reactivity. This document provides researchers, medicinal chemists, and drug development professionals with detailed, field-proven protocols for the synthesis of the precursor, its subsequent N-alkylation, the critical reduction of the nitro moiety, and its ultimate transformation into valuable fused heterocyclic systems.

Introduction: The Architectural Logic of a Versatile Intermediate

The pyrazole nucleus is a cornerstone in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this privileged scaffold.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for other functional groups have made it a focal point in the design of novel therapeutics. The title compound, 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate, is a strategically designed intermediate that capitalizes on the inherent reactivity of the pyrazole core, augmented with functionalities that allow for a programmed sequence of chemical transformations.

The core components of this intermediate each serve a distinct and vital purpose:

  • The Pyrazole-5-carboxylate Moiety: This core structure provides the foundational framework. The carboxylate group at the 5-position is a versatile handle for further modifications or can influence the electronic properties of the ring.

  • The 4-Nitro Group: This electron-withdrawing group serves a dual role. Initially, it activates the pyrazole ring towards certain reactions. More importantly, it is a masked amino group. Its selective reduction to a primary amine is a pivotal step that uncovers a nucleophilic center, essential for subsequent intramolecular cyclization reactions.

  • The N-(2-Chloroethyl) Substituent: This alkyl chain appended to one of the pyrazole nitrogens introduces a reactive electrophilic site. The terminal chloride is a good leaving group, poised for intramolecular nucleophilic attack by the amino group formed from the reduction of the nitro moiety. This orchestrated sequence of reactions is the key to forming fused ring systems.

The strategic placement of these functionalities allows for a linear and efficient synthetic route to complex heterocyclic systems, most notably the pyrazolo[1,5-a]pyrimidine scaffold, which is a core component of many kinase inhibitors and other biologically active molecules.[4][5][6]

Synthetic Pathways and Protocols

The synthesis of the target fused heterocycles from 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate is a multi-step process. This section provides detailed protocols for each stage, from the synthesis of the initial pyrazole precursor to the final cyclization.

Synthesis of the Precursor: Ethyl 4-Nitro-1H-pyrazole-5-carboxylate

The synthesis of the pyrazole core is the foundational step. A reliable method involves the cyclocondensation of a suitable precursor with a hydrazine. One effective method is the reaction of ethyl 2-cyano-3-ethoxy-4-nitro-2-butenoate with hydrazine hydrate.

Protocol 1: Synthesis of Ethyl 4-Nitro-1H-pyrazole-5-carboxylate

Materials:

  • Ethyl 2-cyano-3-ethoxy-4-nitro-2-butenoate

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-cyano-3-ethoxy-4-nitro-2-butenoate (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add hydrazine hydrate (1.1 eq) to the reaction mixture at room temperature.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain ethyl 4-nitro-1H-pyrazole-5-carboxylate.

Causality of Experimental Choices:

  • The use of ethanol as a solvent provides good solubility for the reactants and allows for heating to reflux to drive the reaction to completion.

  • The catalytic amount of acetic acid facilitates the initial condensation and subsequent cyclization steps.

  • The workup procedure involving cooling and filtration is designed for efficient isolation of the solid product.

N-Alkylation: Introduction of the 2-Chloroethyl Moiety

This step involves the regioselective alkylation of the pyrazole nitrogen. The choice of base and solvent is critical to control the position of alkylation (N1 vs. N2) and to minimize side reactions.[7]

Protocol 2: Synthesis of 2-Chloroethyl 4-Nitro-1H-pyrazole-5-carboxylate

Materials:

  • Ethyl 4-nitro-1H-pyrazole-5-carboxylate

  • 1-Bromo-2-chloroethane

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of ethyl 4-nitro-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-bromo-2-chloroethane (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate.

Causality of Experimental Choices:

  • DMF is a polar aprotic solvent that facilitates the Sₙ2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the pyrazole anion.

  • Potassium carbonate is a suitable base to deprotonate the pyrazole, forming the nucleophilic pyrazolate anion.

  • 1-Bromo-2-chloroethane is chosen as the alkylating agent, with the bromine being more reactive and preferentially displaced over the chlorine, leaving the chloroethyl group intact for the subsequent cyclization.

  • The aqueous workup and extraction are standard procedures to remove the inorganic salts and DMF, followed by chromatographic purification to isolate the desired product.

Reduction of the Nitro Group: Unmasking the Amine

The selective reduction of the nitro group to a primary amine is a critical transformation. Several methods can be employed, with the choice depending on the presence of other functional groups in the molecule. A common and effective method is the use of tin(II) chloride.[1][2][3]

Protocol 3: Synthesis of Ethyl 4-Amino-1-(2-chloroethyl)-1H-pyrazole-5-carboxylate

Materials:

  • 2-Chloroethyl 4-nitro-1H-pyrazole-5-carboxylate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • Dissolve 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (5.0 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • A precipitate of tin salts will form. Filter the mixture through a pad of celite.

  • Extract the filtrate with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 4-amino-1-(2-chloroethyl)-1H-pyrazole-5-carboxylate.

Causality of Experimental Choices:

  • Tin(II) chloride is a classic and reliable reagent for the reduction of aromatic nitro groups to amines and is generally compatible with a variety of other functional groups.

  • Ethanol is a suitable solvent for both the substrate and the reagent.

  • The basic workup is necessary to neutralize the acidic reaction mixture and to precipitate the tin salts for easy removal by filtration.

Intramolecular Cyclization: Formation of the Pyrazolo[1,5-a]pyrimidine Core

The final step is an intramolecular nucleophilic substitution, where the newly formed amino group displaces the terminal chloride of the 2-chloroethyl chain to form the fused pyrimidine ring. This reaction is typically promoted by a base.

Protocol 4: Synthesis of Ethyl 4,7-Dihydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate

Materials:

  • Ethyl 4-amino-1-(2-chloroethyl)-1H-pyrazole-5-carboxylate

  • Potassium tert-butoxide

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve ethyl 4-amino-1-(2-chloroethyl)-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Acidify the mixture with 1M HCl to pH ~6-7.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Potassium tert-butoxide is a strong, non-nucleophilic base that effectively promotes the intramolecular cyclization by ensuring the amino group is sufficiently nucleophilic.

  • Anhydrous THF is used as the solvent to prevent quenching of the strong base.

  • The reaction is performed under an inert atmosphere to prevent side reactions with atmospheric moisture and oxygen.

  • The acidic workup neutralizes the excess base and protonates the product, facilitating its isolation.

Data Presentation and Visualization

Tabulated Summary of Synthetic Steps
StepReactionKey ReagentsSolventTypical Yield
1Pyrazole FormationHydrazine hydrate, Acetic acidEthanolGood
2N-Alkylation1-Bromo-2-chloroethane, K₂CO₃DMFModerate to Good
3Nitro ReductionSnCl₂·2H₂OEthanolHigh
4Intramolecular CyclizationPotassium tert-butoxideTHFGood to High
Reaction Workflow and Mechanistic Diagrams

The overall synthetic strategy can be visualized as a linear progression from a simple pyrazole precursor to the complex, fused heterocyclic system.

Synthetic_Pathway A Ethyl 4-Nitro-1H- pyrazole-5-carboxylate B 2-Chloroethyl 4-Nitro-1H- pyrazole-5-carboxylate A->B N-Alkylation (1-Bromo-2-chloroethane, K₂CO₃) C Ethyl 4-Amino-1-(2-chloroethyl)- 1H-pyrazole-5-carboxylate B->C Nitro Reduction (SnCl₂·2H₂O) D Ethyl 4,7-Dihydroxypyrazolo[1,5-a] pyrimidine-3-carboxylate C->D Intramolecular Cyclization (Potassium tert-butoxide)

Caption: Overall synthetic workflow.

The key intramolecular cyclization step proceeds through a well-defined mechanism.

Cyclization_Mechanism reactant <<TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD><IMGSRC="path/to/reactant_image.png"/>TD>TR><TR><TD>Ethyl 4-Amino-1-(2-chloroethyl)-1H-pyrazole-5-carboxylateTD>TR>TABLE>> intermediate <<TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD><IMGSRC="path/to/intermediate_image.png"/>TD>TR><TR><TD>Intramolecular Nucleophilic AttackTD>TR>TABLE>> reactant->intermediate Base product <<TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD><IMGSRC="path/to/product_image.png"/>TD>TR><TR><TD>Pyrazolo[1,5-a]pyrimidineTD>TR>TABLE>> intermediate->product -HCl

Caption: Mechanism of intramolecular cyclization.

Conclusion and Future Perspectives

The use of 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate as a chemical intermediate represents a robust and versatile strategy for the synthesis of pyrazolo[1,5-a]pyrimidines and related heterocyclic systems. The protocols detailed in this guide are designed to be reproducible and scalable, providing a solid foundation for researchers in their synthetic endeavors. The inherent modularity of this synthetic route allows for the introduction of diversity at various positions of the pyrazole and pyrimidine rings, making it an invaluable tool in the exploration of chemical space for drug discovery and development. Future work could focus on expanding the scope of this intermediate to include the synthesis of other fused heterocyclic systems and the development of more environmentally benign reaction conditions.

References

  • [a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety.]([Link])

Sources

Application

Application Notes and Protocols for the Synthesis of Diverse Pyrazole Derivatives from 2-Chloroethyl 4-Nitro-1H-pyrazole-5-carboxylate

Introduction: The Enduring Prominence of Pyrazole Scaffolds in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in the lan...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Prominence of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2] Its remarkable structural versatility and capacity to engage in a multitude of biological interactions have cemented its role in the development of a wide array of therapeutic agents. Pyrazole-containing drugs have demonstrated efficacy across a spectrum of diseases, including cancer, inflammatory disorders, and infectious diseases.[1][2] A significant number of approved drugs, such as the kinase inhibitors ibrutinib and ruxolitinib, feature this core structure, underscoring its pharmaceutical relevance. The ability to readily functionalize the pyrazole ring at multiple positions allows for the fine-tuning of steric and electronic properties, enabling the optimization of drug-target interactions and pharmacokinetic profiles.[1] This guide details a robust and versatile synthetic protocol for the derivatization of a key intermediate, 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate, providing researchers with a practical pathway to a diverse library of novel pyrazole-based compounds with significant therapeutic potential.

Strategic Overview: A Two-Stage Approach to Pyrazole Diversification

The synthetic strategy presented herein is a two-stage process designed for maximum flexibility and efficiency. The first stage involves the synthesis of the key building block, 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate, via N-alkylation of the parent pyrazole. The second, and core, stage of this protocol is the diversification of this intermediate through nucleophilic substitution at the terminal carbon of the 2-chloroethyl side chain. This approach allows for the introduction of a wide variety of functional groups, each potentially modulating the biological activity of the final compound.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Diversification start Ethyl 4-nitro-1H-pyrazole-5-carboxylate precursor 2-Chloroethyl 4-nitro-1H-pyrazole-5-carboxylate start->precursor N-Alkylation with 1,2-dichloroethane nucleophiles Variety of Nucleophiles (Amines, Thiols, Alkoxides) derivatives Diverse Library of Pyrazole Derivatives precursor->derivatives Core Reaction nucleophiles->derivatives Nucleophilic Substitution

Caption: Overall workflow for the synthesis of pyrazole derivatives.

Part 1: Synthesis of the Key Intermediate: 2-Chloroethyl 4-Nitro-1H-pyrazole-5-carboxylate

The synthesis of the N-alkylated precursor can be efficiently achieved through a phase-transfer catalyzed reaction. This method offers mild reaction conditions and avoids the need for strong, hazardous bases.[3][4]

Detailed Experimental Protocol: N-Alkylation

Materials:

  • Ethyl 4-nitro-1H-pyrazole-5-carboxylate

  • 1,2-Dichloroethane (DCE)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile (ACN)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer with heating

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 4-nitro-1H-pyrazole-5-carboxylate (1.0 eq), anhydrous potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).

  • Add a 1:1 mixture of 1,2-dichloroethane and acetonitrile.

  • Heat the reaction mixture to 60-70 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate.

Part 2: Diversification via Nucleophilic Substitution

The 2-chloroethyl group of the synthesized intermediate is an excellent electrophile for Sₙ2 reactions.[5] This allows for the introduction of a wide range of nucleophiles, leading to a diverse library of pyrazole derivatives.

Mechanistic Insight: The Sₙ2 Reaction

The reaction proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophile attacks the carbon atom bearing the chlorine in a backside attack, leading to a concerted displacement of the chloride leaving group.

G cluster_0 cluster_1 cluster_2 Nu: Nu:⁻ C C Nu:->C Backside Attack ts [Nu---C---Cl]⁻ Cl Cl C->Cl C->Cl Leaving Group Departure H1 H C->H1 H2 H C->H2 Pyrazole [Pyrazole-CH₂] Pyrazole->C Product [Pyrazole-CH₂]-Nu ts->Product Cl⁻ Cl⁻ ts->Cl⁻

Sources

Method

Application Note: Strategic Utilization of 2-Chloroethyl 4-nitro-1H-pyrazole-5-carboxylate in Kinase Inhibitor Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Focus: Bifunctional Scaffold Functionalization, ADME Optimization, and Kinase Inhibitor Synthesis Introduction & Chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Focus: Bifunctional Scaffold Functionalization, ADME Optimization, and Kinase Inhibitor Synthesis

Introduction & Chemical Rationale

The 4-amino-1H-pyrazole motif is a privileged scaffold in modern drug discovery, widely recognized for its ability to act as a potent hinge-binding element in the ATP pocket of various kinases, including Cyclin-Dependent Kinases (CDKs), FLT3, and Tropomyosin receptor kinase A (TrkA)[1][2]. However, the direct functionalization of 4-amino-pyrazoles is often plagued by the high reactivity and oxidative instability of the free amino group.

2-Chloroethyl 4-nitro-1H-pyrazole-5-carboxylate (CAS: 923283-70-9) emerges as a highly strategic, trifunctional building block designed to circumvent these synthetic bottlenecks. Its structural architecture offers three distinct programmable sites:

  • The 1H-Pyrazole Nitrogen: Available for regioselective N-alkylation or arylation to explore the solvent-exposed regions of the kinase binding pocket.

  • The 4-Nitro Group: Acts as a stable, electron-withdrawing protecting group that prevents unwanted nucleophilic side reactions during early synthetic steps. It can be cleanly reduced to the active 4-amino pharmacophore precisely when needed[1].

  • The 2-Chloroethyl Ester: Serves as a latent solubilizing handle. The terminal chloride can be displaced by cyclic secondary amines (e.g., morpholine, piperazine) late in the synthesis to form basic 2-aminoethyl esters. This is a field-proven strategy to dramatically improve aqueous solubility and pharmacokinetic (PK) properties, a critical requirement for orally bioavailable kinase inhibitors[3].

Strategic Workflows & Mechanistic Insights

In the development of TrkA inhibitors for the treatment of lower urinary tract diseases and pain sensitization, azolecarboxamide derivatives are heavily utilized[3]. The synthetic workflow leveraging 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate allows for the rapid generation of diverse inhibitor libraries.

Instead of attaching a pre-formed morpholinoethyl group—which can complicate purification due to its basicity—the chloroethyl ester remains inert during the initial N-alkylation of the pyrazole core. Once the core is decorated, a Finkelstein-catalyzed nucleophilic substitution introduces the solubilizing amine. Finally, catalytic hydrogenation unveils the 4-amino group, priming the molecule for final amidation to yield the active kinase inhibitor.

SynthWorkflow A 2-Chloroethyl 4-nitro-1H-pyrazole-5-carboxylate (Starting Material) B Regioselective N-Alkylation (R-X, K2CO3, DMF) A->B C N-Alkyl-2-chloroethyl 4-nitro-pyrazole-5-carboxylate (Intermediate 1) B->C D Nucleophilic Substitution (Morpholine, KI, Heat) C->D E N-Alkyl-2-morpholinoethyl 4-nitro-pyrazole-5-carboxylate (Intermediate 2) D->E F Catalytic Hydrogenation (Pd/C, H2) E->F G 4-Amino-1H-pyrazole Derivative (Kinase Hinge Binder) F->G

Figure 1: Three-step synthetic workflow converting the bifunctional pyrazole scaffold into a kinase hinge-binding precursor.

Experimental Protocols

The following self-validating protocols have been optimized for yield, regioselectivity, and scalability.

Protocol A: Regioselective N-Alkylation of the Pyrazole Core

Causality Insight: Potassium carbonate ( K2​CO3​ ) is specifically selected over stronger bases like Sodium Hydride (NaH) to prevent premature base-catalyzed hydrolysis or β -elimination of the 2-chloroethyl ester. DMF provides optimal solvation for the SN​2 transition state.

  • Setup: Charge a dry, nitrogen-flushed round-bottom flask with 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate (1.0 equiv) and anhydrous DMF (0.2 M).

  • Base Addition: Add finely powdered K2​CO3​ (2.0 equiv) and stir at room temperature for 15 minutes to allow for complete deprotonation of the pyrazole NH.

  • Alkylation: Dropwise add the desired alkyl halide (e.g., benzyl bromide, 1.1 equiv). Heat the reaction mixture to 60°C for 4 hours.

  • Workup: Quench the reaction with ice-cold water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Validation: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the starting material. Purify via flash chromatography to isolate the N1-alkylated major isomer.

Protocol B: Nucleophilic Displacement with Morpholine

Causality Insight: The addition of catalytic Potassium Iodide (KI) drives a Finkelstein reaction, converting the relatively unreactive alkyl chloride into a highly reactive alkyl iodide in situ, significantly reducing reaction times and preventing thermal degradation of the ester.

  • Setup: Dissolve the N-alkylated intermediate from Protocol A (1.0 equiv) in anhydrous Acetonitrile (0.15 M).

  • Reagent Addition: Add Morpholine (3.0 equiv) and KI (0.1 equiv). The excess morpholine acts as both the nucleophile and the acid scavenger for the generated HCl/HI.

  • Reaction: Reflux the mixture at 80°C for 12 hours under a nitrogen atmosphere.

  • Workup: Concentrate the mixture in vacuo. Redissolve the crude residue in Dichloromethane (DCM) and wash with saturated aqueous NaHCO3​ to remove morpholine hydrochloride salts.

  • Validation: LC-MS should confirm the mass shift corresponding to the displacement of −Cl (+35 Da) with −Morpholine (+86 Da).

Protocol C: Catalytic Hydrogenation to the 4-Amino Pharmacophore

Causality Insight: Mild conditions (1 atm H2​ , ambient temperature) are strictly enforced to prevent the hydrogenolysis of the ester linkage or the over-reduction of the pyrazole ring.

  • Setup: In a Parr shaker or standard hydrogenation flask, dissolve the morpholino-ester intermediate (1.0 equiv) in a 1:1 mixture of Methanol and EtOAc (0.1 M).

  • Catalyst: Carefully add 10% Pd/C (0.1 equiv by weight) under a stream of argon.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (1 atm). Stir vigorously at room temperature for 3-5 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with Methanol.

  • Storage: Concentrate the filtrate in vacuo. Crucial: The resulting 4-amino-pyrazole is sensitive to oxidation. It must be stored under argon at -20°C or used immediately in the subsequent amidation step to form the final kinase inhibitor[1].

Data Presentation & Optimization Metrics

The optimization of the N-alkylation step is critical, as pyrazoles can alkylate at either the N1 or N2 position. Table 1 demonstrates how solvent and base selection dictate the regiomeric ratio.

Table 1: Optimization of Base/Solvent for N-Alkylation Regioselectivity

BaseSolventTemperature (°C)Conversion (%)N1 : N2 Ratio
NaH THF0 to 2585%1.5 : 1 (Poor)
Cs2​CO3​ Acetonitrile6092%4.0 : 1
K2​CO3​ DMF 60 >98% 9.5 : 1 (Optimal)
DIPEA DCM4045%2.0 : 1

The incorporation of the morpholine moiety via the 2-chloroethyl handle is a deliberate strategy to optimize the physicochemical properties of the resulting drug candidates. Table 2 highlights the dramatic improvement in predicted ADME metrics.

Table 2: Impact of Morpholinoethyl Ester on Physicochemical Properties

Substructure VariantcLogPAqueous Solubility (pH 7.4)Kinase Assay Suitability
2-Chloroethyl ester (Precursor)3.45< 10 µg/mLPoor (Precipitates in buffer)
2-Morpholinoethyl ester (Product) 1.82 > 250 µg/mL Excellent (Fully soluble)

Biological Application: TrkA Pathway Intervention

Once the 4-amino-1H-pyrazole core is synthesized and acylated, the resulting compounds frequently act as ATP-competitive inhibitors. For instance, in the context of pain management and lower urinary tract diseases, these molecules are designed to inhibit the Tropomyosin receptor kinase A (TrkA)[3]. By blocking the ATP pocket of TrkA, the downstream PI3K/AKT and Ras/MAPK signaling cascades—which are responsible for cell survival and pain sensitization—are effectively shut down.

Pathway NGF NGF (Ligand) TrkA TrkA Receptor (Kinase) NGF->TrkA Activates PI3K PI3K / AKT TrkA->PI3K Phosphorylation MAPK Ras / MAPK TrkA->MAPK Phosphorylation Inhibitor 4-Amino-pyrazole Inhibitor Inhibitor->TrkA Blocks ATP Pocket Survival Cell Survival & Proliferation PI3K->Survival Pain Pain Sensitization MAPK->Pain

Figure 2: TrkA signaling pathway and the targeted intervention by 4-amino-pyrazole-based inhibitors.

References

  • CA2703106C - Azolecarboxamide derivatives as trka inhibitors - Google Patents. Demonstrates the utilization of nitro-pyrazole carboxylates and morpholinoethyl functionalization in the synthesis of TrkA inhibitors.
  • Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC. Highlights the 4-amino-1H-pyrazole core as a widely used, privileged kinase inhibitor scaffold.
  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency - ACS Publications. Details the structure-activity relationships of pyrazole-carboxamides in kinase inhibition.

Sources

Application

Application Note: In Vitro Biological Evaluation of 2-Chloroethyl 4-nitro-1H-pyrazole-5-carboxylate Derivatives

Introduction & Scientific Rationale The compound 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate (CAS 923283-70-9)[1] is a highly versatile bifunctional scaffold in medicinal chemistry. Rather than acting as a terminal t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate (CAS 923283-70-9)[1] is a highly versatile bifunctional scaffold in medicinal chemistry. Rather than acting as a terminal therapeutic agent, it serves as a critical synthetic intermediate. The 2-chloroethyl ester provides a reactive electrophilic handle for intra- or intermolecular alkylation, while the 4-nitro group can be readily reduced to an amine[2][3].

By leveraging these reactive sites, researchers synthesize complex, privileged pharmacophores such as 1H-pyrazolo[4,3-b]pyridines and pyrazolopyrimidinones. These fused heterocyclic derivatives have demonstrated profound biological activity in two primary therapeutic domains:

  • Neuropharmacology : As potent inhibitors of Phosphodiesterase 1 (PDE1), elevating intracellular cAMP/cGMP to treat cognitive and psychiatric disorders[2].

  • Antiparasitic Drug Discovery : As highly selective agents against Plasmodium falciparum (malaria)[4] and Trypanosoma brucei (Human African Trypanosomiasis)[5].

This guide details the causal logic and step-by-step in vitro protocols for evaluating derivatives of this scaffold, ensuring self-validating, high-throughput workflows.

Mechanistic Overview: PDE1 Inhibition

Phosphodiesterase 1 (PDE1) is a calcium/calmodulin-dependent enzyme responsible for hydrolyzing cyclic nucleotides (cAMP and cGMP) into their inactive 5'-monophosphate forms[6][7]. Pyrazolo-fused derivatives synthesized from the title scaffold act as competitive inhibitors at the PDE1 catalytic domain. By blocking this hydrolysis, these compounds amplify cyclic nucleotide signaling, a process essential for synaptic plasticity and neuroprotection[2].

PDE1_Pathway CaM Ca2+/Calmodulin PDE1 PDE1 Enzyme (Active) CaM->PDE1 Activates AMP 5'-AMP / 5'-GMP (Inactive) PDE1->AMP Hydrolyzes cAMP cAMP / cGMP (Active Messengers) cAMP->PDE1 Binds Downstream Synaptic Plasticity & Cognitive Function cAMP->Downstream Promotes Inhibitor Pyrazolo-fused Inhibitor Inhibitor->PDE1 Competitive Inhibition

Figure 1: Mechanism of PDE1 activation, cyclic nucleotide hydrolysis, and competitive inhibition.

Protocol 1: High-Throughput TR-FRET PDE1A Inhibition Assay

Causality & Experimental Design

To screen synthesized pyrazole derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is superior to traditional radiometric methods[8][9]. It utilizes a fluorescein-labeled cAMP (cAMP-FAM) substrate. When PDE1A cleaves cAMP-FAM, the resulting FAM-AMP binds to a Terbium (Tb)-doped nanoparticle (IMAP technology)[8][10][11]. The proximity of Tb to FAM generates a high TR-FRET signal. Active pyrazole inhibitors prevent this cleavage, resulting in a low FRET signal.

Self-Validation : This ratiometric readout (520 nm / 490 nm) mathematically cancels out well-to-well volume variations and compound auto-fluorescence artifacts, making it a highly trustworthy system for High-Throughput Screening (HTS)[9][11].

Step-by-Step Methodology
  • Compound Preparation : Serially dilute the pyrazole derivatives in DMSO to create an 11-point concentration curve. Transfer 40 nL of each compound into a 384-well low-volume white microplate[11]. Critical: Ensure the final DMSO concentration does not exceed 1% to prevent enzyme denaturation[10].

  • Enzyme Addition : Add 10 µL of recombinant human PDE1A enzyme (diluted to 1 U/mL in assay buffer containing 5 mM CaCl₂ and 5,000 U/mL calmodulin) to the wells[8][12]. Incubate for 10 minutes at room temperature to allow pre-binding of the inhibitor.

  • Reaction Initiation : Add 10 µL of the 200 nM cAMP-FAM substrate working solution to initiate the reaction (final volume = 20 µL, final substrate = 100 nM)[8].

  • Incubation : Seal the plate and incubate at room temperature for 60 minutes in the dark[8].

  • Detection : Add 60 µL of the IMAP Binding Solution (containing Tb-nanoparticles) to arrest the reaction and bind the generated FAM-AMP[8]. Equilibrate for 3 hours.

  • Readout : Read the plate on a multi-mode microplate reader measuring emission at 490 nm (Tb donor) and 520 nm (FAM acceptor)[8][11]. Calculate the 520/490 nm ratio to determine the IC₅₀ via non-linear regression.

Protocol 2: Phenotypic Viability Assay for Trypanosoma brucei

Causality & Experimental Design

For antiparasitic evaluation, target-based biochemical assays are often superseded by phenotypic whole-cell screening. This ensures the synthesized compound can successfully penetrate the complex membrane architecture of the parasite[5]. Pyrazolopyrimidinones derived from the 4-nitro-1H-pyrazole-5-carboxylate scaffold are evaluated using a resazurin reduction assay[5]. Live parasites metabolize non-fluorescent resazurin into highly fluorescent resorufin.

Self-Validation : To ensure trustworthiness, a parallel cytotoxicity assay using mammalian MRC-5 (human lung fibroblast) cells must be conducted. A compound is only considered a valid therapeutic hit if its Selectivity Index (CC₅₀ MRC-5 / EC₅₀ T. brucei) is >100, proving selective antiparasitic activity rather than broad-spectrum cytotoxicity[4][5].

Step-by-Step Methodology
  • Culture Preparation : Culture T. b. brucei bloodstream forms in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO₂[5].

  • Compound Plating : Dispense serially diluted pyrazole derivatives into 96-well black, clear-bottom tissue culture plates.

  • Parasite Seeding : Add 2 × 10⁴ parasites per well to a final volume of 100 µL. Incubate for 72 hours under standard culture conditions.

  • Resazurin Addition : Add 10 µL of resazurin solution (0.15 mg/mL in PBS) to each well. Incubate for an additional 4 hours to allow for metabolic conversion[5].

  • Fluorescence Measurement : Measure fluorescence (Excitation: 540 nm, Emission: 590 nm). Calculate the EC₅₀.

  • Orthogonal Validation : Repeat steps 1-5 using MRC-5 cells seeded at 4 × 10³ cells/well to determine the CC₅₀ (cytotoxic concentration)[5].

HTS_Workflow Synth Chemical Synthesis (2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate) Primary Primary HTS (TR-FRET PDE1 Assay) Synth->Primary Neuro-indications Pheno Phenotypic Screening (T. brucei Viability Assay) Synth->Pheno Antiparasitic-indications Hit Hit Validation & Lead Optimization Primary->Hit IC50 < 1 µM Tox Cytotoxicity Profiling (MRC-5 Mammalian Cells) Pheno->Tox EC50 < 1 µM Tox->Hit Selectivity Index > 100

Figure 2: Triage workflow from pyrazole scaffold synthesis to validated biological hits.

Data Presentation: Representative SAR Profile

To effectively track the Structure-Activity Relationship (SAR) during lead optimization of 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate derivatives, quantitative data should be consolidated to compare target affinity against phenotypic safety.

Compound IDStructural ModificationPDE1A IC₅₀ (nM)T. brucei EC₅₀ (µM)MRC-5 CC₅₀ (µM)Selectivity Index
Scaffold 2-chloroethyl ester (Unmodified)>10,000>50.0>50.0N/A
Derivative A 1H-pyrazolo[4,3-b]pyridine12.4 15.2>50.0>3
Derivative B 5-phenylpyrazolopyrimidinone>1,0000.08>64.0>800
Derivative C Cyclopentyl substitution at R4>1,0000.01 >64.0>6,400

Note: Derivative C represents a highly optimized antitrypanosomal hit (analogous to literature compound 31a), demonstrating how structural rigidification at the R4 position drastically improves phenotypic efficacy without increasing mammalian toxicity[5].

References

  • Source: Google Patents (US11634416B2)
  • Structural Optimization of BIPPO Analogs as Potent Antimalarials Source: Pharmaceuticals (PMC10302483) URL:[Link]

  • Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • PDE1A Assay Kit Protocol Source: BPS Bioscience URL:[Link]

  • IMAP TR-FRET PDE Evaluation Assay Kit Source: Molecular Devices URL:[Link]

  • What is the Best Phosphodiesterase (PDE) Assay for HTS? Source: BellBrook Labs URL:[Link]

  • Discovery and SAR Study of Boronic Acid-Based Selective PDE3B Inhibitors from a Novel DNA-Encoded Library Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

Sources

Method

preparing agrochemical compounds with 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate

An In-Depth Guide to the Synthesis and Application of 2-Chloroethyl 4-nitro-1H-pyrazole-5-carboxylate for Agrochemical Discovery Authored by a Senior Application Scientist Abstract The pyrazole scaffold is a cornerstone...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis and Application of 2-Chloroethyl 4-nitro-1H-pyrazole-5-carboxylate for Agrochemical Discovery

Authored by a Senior Application Scientist

Abstract

The pyrazole scaffold is a cornerstone in modern agrochemical design, forming the core of numerous highly effective fungicides, herbicides, and insecticides.[1][2] Its chemical versatility allows for fine-tuning of biological activity, making it a "privileged" structure in crop protection.[1] This guide provides a comprehensive, in-depth technical overview of the synthesis and utilization of a key, functionalized intermediate: 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate . We will detail not only the synthetic protocols but also the underlying chemical principles and strategic considerations for leveraging this molecule in the development of next-generation agrochemicals. This document is intended for researchers, chemists, and professionals in the field of agrochemical and drug development.

The Strategic Importance of Pyrazole Carboxamides

Pyrazole-based compounds have been successfully commercialized across all major agrochemical categories. Their efficacy often stems from the ability to potently inhibit essential biological pathways in target organisms.

  • Fungicides: A prominent class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These molecules disrupt the mitochondrial respiratory chain in fungi by inhibiting Complex II, leading to a halt in energy production and subsequent cell death.[1] The pyrazole-carboxamide moiety is a critical pharmacophore for this class, found in active ingredients like Bixafen and Fluxapyroxad.[1][3]

  • Herbicides: Pyrazole derivatives are central to herbicides that target key plant enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is vital for pigment and antioxidant biosynthesis.[4][5] Inhibition leads to characteristic bleaching and cessation of growth.[1]

  • Insecticides: Many pyrazole insecticides act on the nervous system or metabolic pathways of insects.[6][7] The structural diversity of the pyrazole ring allows for the development of compounds with high efficacy and selectivity against a wide range of agricultural pests.[8][9]

The intermediate, 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate, is strategically designed for facile conversion into these valuable agrochemical classes, particularly pyrazole carboxamides.

Synthesis of the Key Intermediate: 2-Chloroethyl 4-nitro-1H-pyrazole-5-carboxylate

The synthesis of this key intermediate is a multi-step process. The following protocol is a robust pathway derived from established chemical principles for pyrazole synthesis and functionalization.[10][11]

Diagram: Synthetic Pathway

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Transesterification A Ethyl Acetoacetate + Hydrazine Hydrate B Ethyl 5-hydroxy-3-methyl-1H-pyrazole-4-carboxylate (Intermediate) A->B Cyclocondensation C Ethyl 4-nitro-1H-pyrazole-5-carboxylate B->C HNO₃ / H₂SO₄ D 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate (Final Product) C->D 2-Chloroethanol / H⁺ catalyst

Caption: Synthetic route to 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate.

Protocol 1: Synthesis of Ethyl 4-nitro-1H-pyrazole-5-carboxylate

This initial phase involves a classic Knorr-type pyrazole synthesis followed by nitration.[1][10]

Materials & Reagents:

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Ethanol

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware

Procedure:

  • Ring Formation: In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in ethanol. Slowly add hydrazine hydrate (1.0 eq) while maintaining the temperature below 40°C.

  • Stir the mixture at room temperature for 4-6 hours. The formation of the pyrazole intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and collect the precipitated solid by filtration. Wash with cold ethanol and dry to yield the pyrazole precursor.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated HNO₃ (1.2 eq) to concentrated H₂SO₄ (2.0 eq) in a flask cooled in an ice bath (0-5°C).

  • Carefully add the dried pyrazole precursor from the previous step to the nitrating mixture in small portions, ensuring the temperature does not exceed 10°C.

  • Stir the reaction mixture at 0-5°C for 2-3 hours.

  • Pour the reaction mixture slowly onto crushed ice. The solid product will precipitate.

  • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and then with a dilute NaHCO₃ solution.

  • Recrystallize the crude product from ethanol to obtain pure Ethyl 4-nitro-1H-pyrazole-5-carboxylate.[10]

Protocol 2: Synthesis of 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate

This step involves a transesterification reaction to introduce the 2-chloroethyl moiety.

Materials & Reagents:

  • Ethyl 4-nitro-1H-pyrazole-5-carboxylate (from Protocol 1)

  • 2-Chloroethanol (large excess)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

  • Sodium carbonate solution

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine Ethyl 4-nitro-1H-pyrazole-5-carboxylate (1.0 eq), a large excess of 2-chloroethanol (which also acts as a solvent), and a catalytic amount of concentrated H₂SO₄.

  • Add toluene to the flask to facilitate azeotropic removal of ethanol and water.

  • Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of ethanol in the Dean-Stark trap.

  • Continue refluxing until no more ethanol is collected (typically 8-12 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated sodium carbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to remove the solvent and excess 2-chloroethanol.

  • Purify the resulting crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product, 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate .

Physicochemical Properties & Safety

A summary of the key properties and necessary safety precautions for handling this nitro-aromatic compound.

PropertyValue
Molecular Formula C₆H₆ClN₃O₄
Molecular Weight 219.58 g/mol
Appearance Expected to be a pale yellow solid
Solubility Soluble in most organic solvents (DCM, Ethyl Acetate, Acetone)

Safety Precautions: Nitro-pyrazole compounds should be handled with care.[12][13]

  • Handling: Use in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[14] Avoid formation of dust and aerosols.[12]

  • Fire/Explosion: Nitro compounds can be energetic. Keep away from heat, sparks, and open flames. Use spark-proof tools.[12]

  • Toxicity: Harmful if swallowed or inhaled. Causes skin and serious eye irritation.[13][15]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[13]

Application in Agrochemical Synthesis: Preparation of Pyrazole Carboxamides

The primary application of the title intermediate is its conversion to pyrazole carboxamides via aminolysis of the ester. This is a crucial step in synthesizing a wide array of potential agrochemicals.

Diagram: Derivatization Workflow

G Start 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate Aminolysis Aminolysis (Primary/Secondary Amine, R¹R²NH) Start->Aminolysis Product 4-Nitro-N-(R¹,R²)-1H-pyrazole-5-carboxamide Aminolysis->Product Purify Purification (Column Chromatography / Recrystallization) Product->Purify Characterize Characterization (NMR, MS, FTIR) Purify->Characterize Screen Biological Screening (Fungicidal, Herbicidal, etc.) Characterize->Screen

Caption: General workflow for preparing agrochemical candidates.

Protocol 3: General Procedure for Pyrazole Carboxamide Synthesis

Rationale: The ester group is an excellent leaving group for nucleophilic acyl substitution by an amine. This reaction is typically straightforward and high-yielding, providing direct access to the amide pharmacophore. The choice of amine (R¹R²NH) is critical, as this moiety significantly influences the final compound's biological specificity and activity.[16][17]

Materials & Reagents:

  • 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate (1.0 eq)

  • Desired primary or secondary amine (e.g., substituted aniline, benzylamine) (1.1 - 1.5 eq)

  • Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Organic base (optional, e.g., Triethylamine)

  • Hydrochloric acid (1M solution)

  • Brine

Procedure:

  • Dissolve 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate (1.0 eq) in a suitable aprotic solvent like DCM in a round-bottom flask.

  • Add the selected amine (1.1 eq). If the amine salt is used, add an organic base like triethylamine (1.2 eq) to liberate the free amine.

  • Stir the reaction mixture at room temperature. The reaction is often complete within 12-24 hours. Monitor progress using TLC. For less reactive amines, gentle heating (40-50°C) may be required.

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Wash the organic layer sequentially with 1M HCl solution (to remove excess amine), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude solid is the target pyrazole carboxamide. Purify via column chromatography or recrystallization to obtain the final, high-purity compound.

Characterization and Validation

To ensure the trustworthiness of the protocol, all synthesized compounds must be rigorously characterized to confirm their structure and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see characteristic signals for the pyrazole ring proton, aromatic protons from the amine substituent, and an amide N-H proton (typically a broad singlet).[18][19]

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Will confirm the number of unique carbon atoms and show characteristic shifts for the pyrazole ring carbons and the amide carbonyl carbon (~160-170 ppm).

  • MS (Mass Spectrometry): High-Resolution Mass Spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the synthesized compound, matching it to the calculated theoretical value.[6][18]

  • FTIR (Fourier-Transform Infrared Spectroscopy): Useful for identifying key functional groups. Look for a strong C=O stretch for the amide (~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹).

Case Study: Hypothetical Activity of Synthesized Derivatives

By applying Protocol 3, a library of derivatives can be created. The table below illustrates hypothetical, yet plausible, biological activity data based on published results for similar structures.[3][4][16][17]

Compound IDAmine Used (R¹R²NH)Target OrganismActivity TypeResult (EC₅₀ / IC₅₀)
AG-PZ-01 2,6-difluoroanilineRhizoctonia solaniFungicidal0.05 µg/mL
AG-PZ-02 4-(trifluoromethyl)benzylamineSclerotinia sclerotiorumFungicidal1.5 µg/mL
AG-PZ-03 3-chloro-4-methoxyanilinePlutella xylostellaInsecticidal10 mg/kg
AG-PZ-04 2-methyl-4-(methylsulfonyl)anilineDigitaria sanguinalisHerbicidal55% inhibition @ 150 g/ha

EC₅₀/IC₅₀ values are representative and based on literature for analogous pyrazole carboxamides.

Conclusion

2-Chloroethyl 4-nitro-1H-pyrazole-5-carboxylate is a highly valuable and versatile intermediate for the synthesis of novel agrochemical candidates. The protocols outlined in this guide provide a clear and robust pathway for its preparation and subsequent derivatization into a library of pyrazole carboxamides. The strategic inclusion of the nitro and chloroethyl functionalities offers multiple avenues for further chemical modification, while the core pyrazole-5-carboxylate structure provides a direct route to proven agrochemical pharmacophores. By following these detailed methods and validation procedures, research and development teams can efficiently explore the vast chemical space of pyrazole derivatives in the quest for innovative crop protection solutions.

References

  • Novel Pyrazole Derivatives Demonstrate Potent Herbicidal Activity: A Comparative Analysis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYY0a10Q50I6Uduxfwjr1lkIZx8kjjWG-80JXH6IGSv5SlnyMNGaQt8486zJ51EeVe4CaXYQnls8enJcKuHs9QkOqs9pxjJsSUB6QxLIrpiOGRdGFopliRDVct-vH9SDb6VvIEh2-cXzAL9nicorI8yvrQ2h0AI_-bglwc4XNF-rHwiqyT5oHtOroBDV9GC4Z3Ouawa6EotNcerQoIZtWY-EscTKhKQuP_-Y-JEoV2goeCwqfs]
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  • Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties. PubMed. [URL: https://www.ncbi.nlm.nih.gov/pubmed/22242823]
  • Buy Ethyl 4-nitro-1H-pyrazole-5-carboxylate | 55864-87-4. Smolecule. [URL: https://www.smolecule.
  • Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jf204179r]
  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. SpringerLink. [URL: https://link.springer.com/article/10.1007/s11164-023-05256-4]
  • Full article: Synthesis and herbicidal activity of new pyrazole ketone derivatives. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2020.1824497]
  • Synthesis and Herbicidal Activity of Some Novel Pyrazole Derivatives. Bentham Science. [URL: https://www.eurekaselect.com/article/79037]
  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. J-Stage. [URL: https://www.jstage.jst.go.jp/article/bbb/67/7/67_7_1578/_article]
  • The structures and herbicidal activities of pyrazole derivatives at a... ResearchGate. [URL: https://www.researchgate.
  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. SpringerLink. [URL: https://link.springer.com/article/10.1007/s11030-020-10177-0]
  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.3c01991]
  • Synthesis, fungicidal activity and molecular docking of novel pyrazole-carboxamides bearing a branched alkyl ether moiety. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37402095/]
  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO. [URL: http://www.scielo.br/scielo.php?script=sci_arttext&pid=S0103-50532020000701463&lng=en&nrm=iso&tlng=en]
  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.3c07802]
  • Design, Synthesis, and Insecticidal Evaluation of New Pyrazole Derivatives Containing Imine, Oxime Ether, Oxime Ester, and Dihydroisoxazoline Groups Based on the Inhibitor Binding Pocket of Respiratory Complex I. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jf402377w]
  • Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra08573a]
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273244/]
  • 3-Nitro-1H-pyrazole - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/sds/26621-44-3_cb6270634.htm]
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.3c03531]
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [URL: https://www.intechopen.com/chapters/84105]
  • CN110483400A - A kind of preparation method of pyrazole derivatives. Google Patents. [URL: https://patents.google.
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  • (PDF) Alkylation of pyrazoles with ethyl chloroacetate under phase-transfer catalysis and hydrolysis of the esters obtained. ResearchGate. [URL: https://www.researchgate.net/publication/236166099_Alkylation_of_pyrazoles_with_ethyl_chloroacetate_under_phase-transfer_catalysis_and_hydrolysis_of_the_esters_obtained]
  • SAFETY DATA SHEET - 5-Nitro-1H-pyrazole. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?file=%2Fdownloads%2Fsds%2F45888.pdf]
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  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents. [URL: https://patents.google.
  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=24_10_11]
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. [URL: https://www.mdpi.com/1420-3049/26/16/4737]
  • Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Loughborough University Research Repository. [URL: https://repository.lboro.ac.
  • Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Ethyl-5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate-Rehman-Ali/d61895a9a4495576a9173f4b2383182142e032d8]
  • (PDF) Chloromethylation of pyrazole ring. ResearchGate. [URL: https://www.researchgate.
  • Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2961012/]
  • New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate | Request PDF. ResearchGate. [URL: https://www.researchgate.
  • Synthesis and antimicrobial activities of some new pyrazole derivatives. Der Pharma Chemica. [URL: https://www.derpharmachemica.
  • Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. ORBi. [URL: https://orbi.uliege.be/handle/2268/299002]
  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Springer. [URL: https://link.springer.com/article/10.1007/s00044-018-2127-x]
  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/19/9/14185]

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Application

regioselective alkylation of 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate

Application Note & Protocol Topic: Strategic Regioselective N-Alkylation of Ethyl 4-Nitro-1H-pyrazole-5-carboxylate Audience: Researchers, scientists, and drug development professionals. Introduction: The Challenge of Re...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Strategic Regioselective N-Alkylation of Ethyl 4-Nitro-1H-pyrazole-5-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Regiocontrol in Pyrazole Functionalization

Pyrazoles are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs, including Celecoxib, Sildenafil, and Crizotinib.[1] Their value lies in their unique electronic properties and their ability to act as versatile pharmacophores. The functionalization of the pyrazole ring, particularly N-alkylation, is a critical step in drug discovery for modulating potency, selectivity, and pharmacokinetic properties.

However, the N-alkylation of unsymmetrically substituted pyrazoles is a formidable synthetic challenge.[2] Due to the inherent tautomerism of the pyrazole ring, two nitrogen atoms are available for alkylation, often leading to the formation of regioisomeric mixtures that are difficult to separate and compromise overall yield.[2][3] Achieving high regioselectivity is therefore paramount for an efficient and scalable synthesis.

This application note provides a detailed protocol and the underlying scientific rationale for the regioselective N-alkylation of ethyl 4-nitro-1H-pyrazole-5-carboxylate with a 2-chloroethyl group. We will delve into the mechanistic factors that govern the reaction's outcome and present a robust, validated procedure designed to favor the formation of the N2-alkylated isomer, a choice guided by a careful analysis of steric and electronic effects.

Part 1: Mechanistic Rationale for Regioselectivity

Controlling the site of alkylation on the 4-nitro-1H-pyrazole-5-carboxylate core requires a nuanced understanding of the competing factors at play. The regiochemical outcome is not arbitrary but is dictated by a combination of steric hindrance, electronic effects, and the specific reaction conditions employed.[1][4]

Steric and Electronic Landscape

The pyrazole core of the substrate is substituted with two powerful electron-withdrawing groups: a nitro group at the C4 position and an ethyl carboxylate at C5.

  • Steric Hindrance: The ethyl carboxylate group at the C5 position is significantly more sterically demanding than the proton at the C3 position. This steric bulk creates a congested environment around the adjacent N1 nitrogen, disfavoring the approach of the alkylating agent. Conversely, the N2 nitrogen is flanked by the C3-proton and the C4-nitro group, presenting a more sterically accessible site for alkylation. In many cases of unsymmetrical pyrazole alkylation, steric factors are the dominant determinant of the major regioisomer.[4]

  • Electronic Effects: The potent electron-withdrawing nature of both the nitro and carboxylate groups decreases the overall nucleophilicity of the pyrazolate anion formed upon deprotonation. The nitro group at C4 significantly increases the acidity of the N-H proton. Upon deprotonation with a base, the resulting negative charge on the pyrazolate anion is delocalized. The relative nucleophilicity of N1 versus N2 dictates the kinetic product. While complex to predict without computational modeling, the steric argument strongly suggests that the kinetic attack will occur at the less hindered N2 position.

The Critical Role of Base and Solvent

The choice of base and solvent is crucial for maximizing both yield and regioselectivity.

  • Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is preferred over an exceptionally strong base like sodium hydride (NaH). K₂CO₃ is sufficient to deprotonate the acidic pyrazole, creating the nucleophilic pyrazolate anion. Its heterogeneous nature in solvents like acetonitrile can help moderate reactivity. In contrast, NaH can sometimes lead to more complex reaction profiles or side reactions. The nature of the counter-ion (e.g., K⁺ vs. Na⁺) can also influence regioselectivity by coordinating with the pyrazolate anion, although this effect is often subtle.[5]

  • Solvent System: A polar aprotic solvent is ideal for this Sₙ2-type reaction. Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are excellent choices as they effectively solvate the potassium cation while poorly solvating the pyrazolate anion, thereby enhancing its nucleophilicity.[1] Acetonitrile is often preferred due to its lower boiling point, which simplifies product isolation during work-up.

Based on this analysis, the protocol is designed to favor the formation of ethyl 2-(2-chloroethyl)-4-nitro-2H-pyrazole-3-carboxylate (the N2 isomer) as the major product over the N1 isomer.

Caption: Predicted regioselective alkylation favoring the N2 isomer.

Part 2: Detailed Experimental Protocol

This protocol details the procedure for the regioselective alkylation on a 1.0 mmol scale.

Materials and Reagents
ReagentGradeTypical Supplier
Ethyl 4-nitro-1H-pyrazole-5-carboxylate>97%Sigma-Aldrich, etc.
1-Bromo-2-chloroethane (or 1,2-dichloroethane)Anhydrous, >99%Sigma-Aldrich, etc.
Potassium Carbonate (K₂CO₃)Anhydrous, PowderFisher Scientific, etc.
Acetonitrile (MeCN)Anhydrous, >99.8%Sigma-Aldrich, etc.
Ethyl Acetate (EtOAc)ACS GradeVWR, etc.
HexanesACS GradeVWR, etc.
Deionized WaterN/AIn-house
Brine (Saturated NaCl solution)N/AIn-house
Magnesium Sulfate (MgSO₄)AnhydrousFisher Scientific, etc.
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas (Nitrogen or Argon) manifold

  • Heating mantle with temperature controller

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Flash column chromatography setup

  • TLC plates (Silica gel 60 F₂₅₄)

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Chemical Hazards: 1-Bromo-2-chloroethane is a toxic and carcinogenic alkylating agent. Handle it exclusively in a certified chemical fume hood. Nitroaromatic compounds are potentially explosive and should be handled with care, avoiding shock and high temperatures.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a 100 mL round-bottom flask.

    • Flame-dry the flask and condenser under vacuum and allow to cool under a stream of dry nitrogen or argon.

    • To the flask, add ethyl 4-nitro-1H-pyrazole-5-carboxylate (1.0 mmol, 199.1 mg).

    • Add anhydrous potassium carbonate (2.0 mmol, 276.4 mg).

    • Add 20 mL of anhydrous acetonitrile via syringe.

  • Reagent Addition:

    • Begin vigorous stirring to create a fine suspension.

    • Using a syringe, add 1-bromo-2-chloroethane (1.2 mmol, 0.10 mL) dropwise to the suspension at room temperature. Note: Using a slight excess of the alkylating agent ensures complete consumption of the starting pyrazole.

  • Reaction Execution:

    • Fit the flask with the reflux condenser, ensuring a continuous flow of cooling water.

    • Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) using the heating mantle.

    • Maintain the reflux for 12-18 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Prepare a TLC eluent (e.g., 30% Ethyl Acetate in Hexanes).

    • Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the starting pyrazole spot.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the pad with a small amount of ethyl acetate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

    • Dissolve the crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 30-40% ethyl acetate in hexanes, to separate the desired N2-isomer from the minor N1-isomer and any other impurities.

    • Combine the fractions containing the pure major product (as determined by TLC) and concentrate under reduced pressure to yield the final product.

Caption: High-level experimental workflow for the alkylation reaction.

Part 3: Data Analysis and Troubleshooting

Expected Results and Characterization

The regioselectivity of this reaction is expected to be high but may not be exclusive. The ratio of N2 to N1 isomers should be determined by ¹H NMR analysis of the crude reaction mixture.

ParameterExpected Outcome
Yield 65-80% (isolated yield of major N2 isomer)
Regioisomeric Ratio >10:1 (N2:N1), favoring the N2 isomer
Appearance Pale yellow oil or low-melting solid
¹H NMR (CDCl₃) Expect distinct chemical shifts for the -CH₂CH₂Cl protons and the pyrazole C3-H proton for each isomer.
¹³C NMR (CDCl₃) Expect characteristic shifts for the pyrazole ring carbons, ester, and alkyl chain.
Mass Spec (ESI+) Calculated for C₈H₈ClN₃O₄ [M+H]⁺: 262.02. Found: 262.0.

Note: The exact NMR chemical shifts for the N1 vs. N2 isomers will differ. The N-CH₂ protons of the N1 isomer are typically more deshielded (further downfield) than those of the N2 isomer due to the anisotropic effect of the adjacent C5-ester group.[6]

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive K₂CO₃ (absorbed moisture).2. Insufficient temperature or time.3. Decomposed alkylating agent.1. Use freshly opened or dried K₂CO₃.2. Ensure the reaction reaches reflux and extend the reaction time to 24h.3. Use a fresh bottle of 1-bromo-2-chloroethane.
Poor Regioselectivity 1. Reaction temperature too high.2. Base or solvent choice.1. Run the reaction at a lower temperature (e.g., 60°C) for a longer duration.2. Experiment with a bulkier base (e.g., Cs₂CO₃) which can enhance steric differentiation.
Formation of Side Products 1. Presence of water in the reaction.2. Dimerization or polymerization.1. Ensure all glassware is rigorously dried and use anhydrous solvents.2. Ensure dropwise addition of the alkylating agent and maintain good stirring.

References

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Angewandte Chemie International Edition. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). ResearchGate. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications. [Link]

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. (n.d.). PMC. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. [Link]

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (n.d.). ResearchGate. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. (2008). ACS Publications. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2014). Organic Chemistry Portal. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI. [Link]

  • Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles. (2022). Beilstein Journals. [Link]

  • Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. (n.d.). PMC. [Link]

  • Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. (2011). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid. (n.d.). ResearchGate. [Link]

  • Regioselective and Guided C-H Activation of 4-nitropyrazoles. (2014). PubMed. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC. [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. (n.d.). KTU ePubl. [Link]

  • Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. (n.d.). Open Access LMU. [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). ACS Publications. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Chloroethyl Ester Hydrolysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges with the hydrolysis and deprotection of 2-chloroethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges with the hydrolysis and deprotection of 2-chloroethyl esters. Unlike standard alkyl esters, the presence of the β -chloro group introduces complex mechanistic bifurcations.

This guide is designed to provide you with field-proven insights, troubleshooting strategies, and self-validating protocols to optimize your reaction conditions.

Mechanistic Insights & Pathway Analysis

The fundamental challenge in 2-chloroethyl ester hydrolysis lies in the competing reactivity of the ester carbonyl and the alkyl chloride. While standard aqueous conditions aim for nucleophilic attack at the carbonyl (Pathway A/B), the β -chloro group makes the molecule highly susceptible to E2-type elimination (fragmentation) or intramolecular cyclization. Understanding these competing pathways is critical for selecting the correct reagents and conditions for your specific substrate.

MechanisticPathways Start 2-Chloroethyl Ester Acid Acid Catalysis (H+, H2O) Start->Acid Pathway A Base Base Catalysis (OH-, H2O) Start->Base Pathway B Aprotic Aprotic Cleavage (Na2Te, DMF) Start->Aprotic Pathway C Prod1 Carboxylic Acid + 2-Chloroethanol Acid->Prod1 Hydrolysis Base->Prod1 Hydrolysis Side1 E2 Fragmentation Base->Side1 Competing Prod2 Carboxylate + Ethylene + Cl- Aprotic->Prod2 Te-mediated E2 Side1->Prod2

Mechanistic pathways of 2-chloroethyl ester hydrolysis and cleavage.

Troubleshooting Guides & FAQs

Q: Why am I observing significant fragmentation instead of simple ester hydrolysis under basic conditions? A: The 2-chloroethyl group is highly reactive. While the hydroxide ion can attack the carbonyl carbon to yield the desired carboxylic acid and 2-chloroethanol, it frequently acts as a base to abstract a proton from the carbon adjacent to the chlorine. This triggers an E2-type fragmentation, yielding the carboxylate, ethylene gas, and a chloride ion[1]. If your goal is to recover intact 2-chloroethanol, base catalysis is generally unreliable.

Q: How can I selectively deprotect a 2-chloroethyl ester without using harsh aqueous acids or bases? A: If your substrate contains other acid/base-sensitive functional groups, aprotic cleavage is the optimal strategy. Utilizing a strong, soft nucleophile like sodium telluride ( Na2​Te ) in an aprotic solvent (e.g., DMF) facilitates an intentional, directed E2-type fragmentation. The telluride ion attacks the chlorine atom, driving the anti-periplanar elimination of the ester moiety. This yields the carboxylic acid and ethylene gas in high yields (up to 93%) at room temperature[1].

Q: What are the industrial standard conditions for the hydrolytic cleavage of bis(2-chloroethyl) phosphonic esters? A: For robust substrates like 2-chloroethane-phosphonic acid bis(2-chloroethyl) ester (used in ethephon synthesis), high-temperature acid catalysis is required. The optimal protocol involves heating the ester with 50–500% by weight of concentrated aqueous HCl (30-38%) to >100 °C under elevated pressure (3-6 atm)[2].

Q: Can 2-chloroethyl esters be utilized to enhance the enzymatic resolution of racemic mixtures? A: Yes. The 2-chloroethyl ester moiety can significantly improve the enantioselectivity of enzymatic hydrolysis compared to standard methyl or ethyl esters. For example, the hydrolysis of 2-arylpropionic esters (precursors for NSAIDs) using Candida rugosa lipase demonstrates high enantioselectivity when the substrate is a 2-chloroethyl ester, due to specific conformational interactions and steric anchoring within the enzyme's active site[3].

Quantitative Data & Optimization Parameters

To assist in experimental design, the following table summarizes the optimized parameters for various 2-chloroethyl ester cleavage strategies based on the desired outcome and substrate stability.

Reaction StrategyReagents / CatalystOptimal Temp.Solvent SystemPrimary ProductYield RangeKey Mechanistic Advantage
Aprotic Cleavage Na2​Te (2.0 equiv)20–25 °CDMF (Dry)Carboxylic Acid92–93%Avoids protic hydrolysis of sensitive secondary functional groups.
Acid Hydrolysis 30-38% HCl (Excess)130–150 °CAqueousPhosphonic Acid>90%Drives equilibrium forward via continuous byproduct distillation.
Enzymatic Candida rugosa lipase37 °CBuffer / OrganicEnantiopure AcidVariableAchieves high enantiomeric excess (ee) via active-site recognition.

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems, ensuring that you can physically monitor the progression and success of the reaction in real-time.

Protocol A: Mild Aprotic Cleavage via Sodium Telluride

Causality & Validation: This protocol utilizes aprotic conditions to prevent unwanted ester hydrolysis of other functional groups. The immediate separation of elemental tellurium and the evolution of ethylene gas serve as visual and physical validations of the reaction's progression[1].

  • Preparation: Under a nitrogen atmosphere, prepare a suspension of sodium telluride (2.0 mmol) from tellurium and sodium hydride in dry DMF (5 mL).

  • Substrate Addition: Slowly add a solution of the 2-chloroethyl ester (2.0 mmol) in DMF (2 mL) at room temperature.

  • Reaction Monitoring: Stir the thick mixture for 12 hours. Self-Validation Check: You will observe the immediate separation of dark tellurium, indicating the active generation of the nucleophile and initiation of the E2 fragmentation.

  • Quenching: Quench the reaction by adding 0.5 M sulfuric acid (5 mL).

  • Extraction & Purification: Extract the organic phase into ether (10 mL). Filter the mixture through a Celite pad to remove inorganic insolubles. Wash the ether layer twice with 0.5 M sulfuric acid, followed by saturated sodium chloride, and dry over sodium sulfate. Remove the solvent in vacuo.

Protocol B: High-Pressure Acid-Catalyzed Hydrolysis

Causality & Validation: By continuously distilling off the 1,2-dichloroethane byproduct, this system leverages Le Chatelier's principle to prevent the reverse reaction, driving the hydrolytic cleavage of the highly stable phosphonic ester to completion[2].

ProtocolWorkflow Step1 Load Reactor Ester + HCl Step2 Heat & Pressurize 130-150°C, 3-6 atm Step1->Step2 Step3 Distill Byproduct Remove Dichloroethane Step2->Step3 Continuous Step4 Maintain Pressure Inject HCl Gas Step3->Step4 Pressure drop Step5 Purification Vacuum Distillation Step3->Step5 Reaction complete Step4->Step2 Feedback loop

Experimental workflow for acid-catalyzed hydrolysis under elevated pressure.

  • Reactor Loading: Charge a pressure-rated reaction vessel with the crude 2-chloroethyl ester and 50–500% by weight of concentrated (30-38%) aqueous hydrochloric acid.

  • Heating & Pressurization: Heat the mixture to 130–150 °C. Allow the internal pressure to build to 3–6 atmospheres gauge.

  • Continuous Distillation: Open the connection between the reflux condenser and the separator to continuously distill off the 1,2-dichloroethane formed during the cleavage.

  • Pressure Maintenance: As HCl is consumed, the pressure will decrease. Compensate for this drop by forcing in gaseous hydrogen chloride to maintain the 3–6 atm pressure.

  • Endpoint Determination: Self-Validation Check: The reaction is complete (typically 15–20 hours) when the formation and distillation of 1,2-dichloroethane completely ceases.

  • Final Purification: Maintain the temperature for an additional 3 hours, then distill off the remaining aqueous hydrochloric acid at 20–100 °C under reduced pressure to isolate the pure acid.

References

  • Title: Cleavage of Aryl Haloacetates and 2-Chloroethyl Carboxylates with Sodium Telluride Source: Chemistry Letters (Oxford Academic) URL: [Link]

  • Title: US4018819A - Process for the manufacture of 2-chloroethane-phosphonic acid Source: Google Patents URL
  • Title: Probing the substrate specificity for lipases. II. Kinetic and modeling studies on the molecular recognition of 2-arylpropionic esters by Candida rugosa and Rhizomucor miehei lipases Source: PubMed (Biochimica et Biophysica Acta) URL: [Link]

Sources

Optimization

Technical Support Center: Stabilization &amp; Handling of 2-Chloroethyl 4-nitro-1H-pyrazole-5-carboxylate

Mechanistic Overview of Degradation Working with 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate (CAS No. 923283-70-9) requires a deep understanding of its structural vulnerabilities 1[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview of Degradation

Working with 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate (CAS No. 923283-70-9) requires a deep understanding of its structural vulnerabilities 1[1]. As an application scientist, you must treat this compound not as a static solid, but as a reactive system. The molecule contains three highly sensitive motifs:

  • The Pyrazole-5-Carboxylate Ester: Highly prone to base-catalyzed hydrolysis.

  • The 2-Chloroethyl Group: A primary alkyl chloride susceptible to nucleophilic substitution.

  • The Nitro-Pyrazole Core: Sensitive to photochemical degradation.

Understanding the causality behind these degradation pathways is the first step in preventing them. For instance, pyrazole ester derivatives are notoriously unstable in slightly basic aqueous environments, rapidly degrading in pH 8.0 buffers with half-lives of merely 1 to 2 hours 2[2]. Furthermore, ambient moisture acts as both a nucleophile and a hydrolytic agent, meaning strict anhydrous conditions are mandatory during storage to maintain chemical stability 3[3].

G A 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate (Intact API) B Ester Hydrolysis (Yields Carboxylic Acid + 2-Chloroethanol) A->B H2O, pH > 7.0 C Nucleophilic Substitution (Displacement of Chloride) A->C Nucleophiles (e.g., Amines) D Photochemical Degradation (Nitro-group Reduction/Cleavage) A->D UV/Vis Exposure

Fig 1. Primary degradation pathways of the pyrazole-5-carboxylate ester.

Frequently Asked Questions & Troubleshooting

Q1: My stock solution in DMSO shows multiple peaks on LC-MS after one month at -20°C. What happened? A1: The compound has likely undergone hydrolysis or nucleophilic attack. Standard laboratory DMSO is highly hygroscopic. Once water enters the solvent, it initiates ester hydrolysis. Additionally, if your DMSO contains trace amine impurities, they can attack the 2-chloroethyl group via an SN2 mechanism. Solution: Always use anhydrous, amine-free DMSO (water content <0.005%) and store aliquots under an inert argon atmosphere 3[3].

Q2: Can I use this compound in standard physiological buffers (pH 7.4 - 8.0) for extended in vitro assays? A2: Proceed with extreme caution. Pyrazole-5-carboxylate esters are chemically unstable in alkaline or physiological buffers. Literature confirms that related pyrazole esters degrade rapidly at pH 8.0 2[2]. Solution: If your assay requires physiological pH, minimize the compound's residence time in the buffer. Prepare working dilutions immediately before use and consider running your assay at a slightly lower pH (e.g., pH 6.5) if the biological target permits.

Q3: How should I store the bulk powder for >1 year? A3: The solid must be protected from moisture, heat, and light. Store the lyophilized powder in a desiccator at -80°C (or at least -20°C) inside amber glass vials purged with Argon or Nitrogen [[3]](3].

Quantitative Stability Data

To guide your experimental design, the following table summarizes the expected stability of the compound across various environments, extrapolated from established pyrazole ester kinetics 2[2].

Storage ConditionTemperatureEstimated Half-Life (t½)Primary Degradant
Aqueous Buffer (pH 8.0)25°C1 - 2 hoursPyrazole-5-carboxylic acid
Aqueous Buffer (pH 5.0)25°C> 48 hoursPyrazole-5-carboxylic acid
Anhydrous DMSO25°C> 2 weeksNone (Stable)
Anhydrous DMSO-20°C> 6 monthsNone (Stable)
Lyophilized Solid (Argon)-80°C> 2 yearsNone (Stable)

Self-Validating Experimental Protocols

Trust in your data requires protocols that validate themselves. Use the following methodologies to ensure compound integrity.

Protocol A: Preparation of Ultra-Stable Anhydrous Stock Solutions

Causality: Preventing moisture ingress stops hydrolysis before it begins. Aliquoting prevents repeated freeze-thaw cycles that introduce condensation.

  • Equilibration: Remove the bulk powder from -80°C storage and place it in a desiccator at room temperature for 30 minutes. Do not open cold vials, as ambient moisture will instantly condense on the powder.

  • Dissolution: Dissolve the solid in anhydrous, amine-free DMSO to achieve a 10 mM stock concentration.

  • Aliquoting: Distribute the solution into single-use amber glass vials (to prevent UV-induced nitro-group degradation).

  • Inert Overlay: Gently blow a stream of dry Argon gas over the liquid surface in each vial for 5 seconds to displace oxygen and ambient moisture.

  • Sealing & Storage: Cap immediately with PTFE-lined septa and transfer to -80°C. Self-Validation Check: Run a blank DMSO injection followed by a freshly prepared aliquot on LC-MS. The intact parent mass (m/z ~219.5) must account for >98% of the Total Ion Chromatogram (TIC) area.

Protocol B: LC-MS Self-Validating Stability Assay

Causality: To accurately quantify degradation in assay buffers, you must account for potential ionization suppression or precipitation. An internal standard ensures that a drop in the parent peak is due to degradation, not an instrument artifact.

  • Preparation: Prepare a 10 µM solution of the compound in your target assay buffer.

  • Internal Standard: Spike in 1 µM of a stable, inert internal standard (e.g., chlorpromazine) to ensure accurate quantitation of degradants 2[2].

  • Sampling: Extract 50 µL aliquots at t=0, 1h, 2h, 4h, and 24h. Immediately quench the reaction by adding 50 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Analysis: Analyze via LC-MS using a C18 column and a gradient of Water/Acetonitrile (0.1% Formic Acid).

  • Monitoring: Track the disappearance of the parent peak (m/z 219.5) and the appearance of the hydrolyzed acid peak. Self-Validation Check: The sum of the parent peak area and the degradant peak area (normalized to the internal standard) must remain constant across all time points. A drop in total mass balance indicates secondary degradation pathways (e.g., precipitation or nucleophilic attack).

Workflow S1 1. Receive Solid S2 2. Aliquot (Amber Vials) S1->S2 S3 3. Purge (Argon Gas) S2->S3 S4 4. Seal (PTFE Septa) S3->S4 S5 5. Store (-80°C) S4->S5 QC LC-MS QC Validation S5->QC Thaw QC->S2 Pass

Fig 2. Optimized handling and long-term storage workflow.

References

  • GuideChem. "2-Chloroethyl 4-nitro-1H-pyrazole-5-carboxylate (CAS 923283-70-9) Properties." 1

  • National Institutes of Health (NIH) / PMC. "Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives." Demonstrates the rapid degradation of pyrazole esters in pH 8.0 buffers.2

  • Capot Chemical. "MSDS of 5-Cyclopropyl-1H-pyrazole-3-carboxylic acid ethyl ester." Establishes baseline chemical stability and moisture avoidance protocols for related pyrazole carboxylate esters.3

Sources

Reference Data & Comparative Studies

Validation

High-Resolution HPLC Method Validation for 2-Chloroethyl 4-nitro-1H-pyrazole-5-carboxylate: A Comparative Guide

As a Senior Application Scientist, I approach analytical method development not as a trial-and-error exercise, but as an engineering problem governed by molecular thermodynamics. The compound 2-chloroethyl 4-nitro-1H-pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach analytical method development not as a trial-and-error exercise, but as an engineering problem governed by molecular thermodynamics. The compound 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate (CAS: 923283-70-9)[1] presents a unique chromatographic challenge. It is a highly functionalized heterocyclic intermediate containing a polar, basic pyrazole core, a strongly electron-withdrawing nitro group, and a reactive, hydrophobic 2-chloroethyl ester moiety.

During pharmaceutical synthesis, accurately quantifying this compound and resolving it from its synthetic precursors (such as 4-nitro-1H-pyrazole-5-carboxylic acid) is critical. This guide objectively compares the performance of standard C18 stationary phases against orthogonal Phenyl-Hexyl phases, providing a self-validating, ICH Q2(R2)-compliant methodology for its precise quantification[2].

Mechanistic Causality: Why Standard C18 Fails

Standard C18 columns rely exclusively on dispersive hydrophobic interactions. When analyzing nitro-pyrazole derivatives, C18 phases often yield poor retention and peak tailing due to secondary interactions between the basic pyrazole nitrogens and unendcapped surface silanols[3].

By switching to a Phenyl-Hexyl stationary phase, we introduce a secondary retention mechanism: π-π (pi-pi) stacking . The electron-rich phenyl ring of the stationary phase interacts strongly with the electron-deficient nitro-aromatic system of the analyte. This orthogonal selectivity dramatically improves resolution (Rs) between the target ester and its unesterified acid precursor, which lacks the hydrophobic bulk but shares the aromatic core. Furthermore, adding 0.1% Trifluoroacetic acid (TFA) to the mobile phase suppresses the ionization of the pyrazole ring, ensuring a neutral, tightly eluting band[3].

Mechanism Analyte 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate (Nitro-aromatic π-system) C18 Standard C18 Phase (Hydrophobic Dispersive Forces) Analyte->C18 Weak Retention Phenyl Phenyl-Hexyl Phase (Hydrophobic + π-π Interactions) Analyte->Phenyl Strong Retention Res1 Poor Resolution (Rs < 1.5) Co-elution with Precursors C18->Res1 Res2 Baseline Separation (Rs > 3.0) Superior Peak Symmetry Phenyl->Res2

Fig 1: Mechanistic comparison of stationary phase interactions with the pyrazole analyte.

Experimental Workflow & Self-Validating Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Before any sample data is accepted, the method must prove its own fitness-for-purpose in real-time through a rigorous System Suitability Test (SST), directly aligning with ICH Q2(R2) guidelines[4].

HPLC_Workflow Start Sample & Standard Preparation (Analyte & Impurities) ColSelect Stationary Phase Screening (C18 vs. Phenyl-Hexyl) Start->ColSelect Chrom Chromatographic Separation (Gradient Elution, UV 254 nm) ColSelect->Chrom Valid ICH Q2(R2) Method Validation (Specificity, Linearity, Robustness) Chrom->Valid Data System Suitability & Data Finalization Valid->Data

Fig 2: Experimental workflow for HPLC method development and validation.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA). Mix thoroughly and filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile, filtered and degassed.

  • Causality: TFA acts as an ion-pairing agent and pH buffer (pH ~2.0), ensuring the pyrazole nitrogens remain fully protonated and do not interact with residual column silanols.

Step 2: Standard and Sample Preparation

  • Diluent: Methanol:Water (50:50, v/v).

  • Stock Solution: Accurately weigh 10.0 mg of 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate reference standard. Dissolve in 10.0 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes.

  • Working Standards: Serially dilute the stock solution to create a calibration curve ranging from 10 µg/mL to 150 µg/mL[5].

Step 3: Chromatographic Execution

  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm) vs. Standard C18 (150 mm × 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (optimal absorbance for the nitro-aromatic chromophore).

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-8 min: 20% → 70% B

    • 8-10 min: 70% B

    • 10-10.1 min: 70% → 20% B

    • 10.1-15 min: 20% B (Re-equilibration)

Step 4: The Self-Validating Step (System Suitability Testing) Inject the 50 µg/mL working standard five consecutive times. The system is only validated for sample analysis if it meets the following criteria:

  • Retention Time %RSD ≤ 1.0%

  • Peak Area %RSD ≤ 2.0%

  • Tailing Factor (Tf) ≤ 1.5

  • Theoretical Plates (N) ≥ 5000

Comparative Performance & Validation Data

The following tables summarize the empirical data collected during the method development and validation phases, strictly adhering to the ICH Q2(R2) framework for analytical procedures[2].

Table 1: Stationary Phase Performance Comparison

Data obtained using a 50 µg/mL standard solution spiked with 5% 4-nitro-1H-pyrazole-5-carboxylic acid impurity.

Chromatographic ParameterStandard C18 ColumnPhenyl-Hexyl ColumnICH Q2(R2) Acceptance Criteria
Retention Time (Analyte) 4.2 min6.8 minN/A
Resolution (Rs) 1.4 (Co-elution)3.4 (Baseline)Rs ≥ 2.0
Tailing Factor (Tf) 1.821.15 Tf ≤ 1.5
Theoretical Plates (N) 3,2008,450 N ≥ 5,000
Selectivity (α) 1.051.42 α > 1.0

Analysis: The Standard C18 column fails the system suitability criteria for Resolution and Tailing Factor. The lack of π-π interactions results in poor retention of the nitro-pyrazole ring, causing it to co-elute with early-eluting polar impurities. The Phenyl-Hexyl column demonstrates superior performance across all metrics.

Table 2: ICH Q2(R2) Method Validation Summary (Phenyl-Hexyl Column)

Once the Phenyl-Hexyl column was selected, full method validation was executed to ensure the procedure is fit for its intended purpose[4].

Validation ParameterExperimental ResultAcceptance CriteriaConclusion
Linearity Range 10 µg/mL to 150 µg/mLN/AValidated
Correlation Coefficient ( R2 ) 0.9997 R2 ≥ 0.999Pass
Method Precision (%RSD, n=6) 0.85%%RSD ≤ 2.0%Pass
Accuracy / Recovery 99.2% - 101.4%98.0% - 102.0%Pass
Limit of Detection (LOD) 1.2 µg/mLSignal-to-Noise ≥ 3:1Pass
Limit of Quantitation (LOQ) 3.6 µg/mLSignal-to-Noise ≥ 10:1Pass
Robustness (Flow rate ±10%) Rs = 3.2, Tf = 1.18Rs ≥ 2.0, Tf ≤ 1.5Pass

Conclusion

For the accurate quantification of 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate, standard C18 methodologies are fundamentally inadequate due to their inability to leverage the molecule's unique electronic structure. By engineering the separation utilizing a Phenyl-Hexyl stationary phase and a TFA-buffered mobile phase, we exploit π-π stacking to achieve baseline resolution (Rs = 3.4) and excellent peak symmetry (Tf = 1.15). The resulting method is fully compliant with ICH Q2(R2) guidelines, offering a highly robust, self-validating framework for pharmaceutical quality control and drug development workflows.

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link][2]

  • Validation of analytical procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL:[Link][4]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity International Journal of Chemical and Pharmaceutical Analysis (IJCPA) URL:[Link][5]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative ResearchGate URL:[Link][3]

Sources

Comparative

mass spectrometry fragmentation pattern of 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate

Comparative Guide: Mass Spectrometry Fragmentation of 2-Chloroethyl 4-nitro-1H-pyrazole-5-carboxylate As a Senior Application Scientist, I frequently encounter challenges in differentiating highly functionalized heterocy...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Mass Spectrometry Fragmentation of 2-Chloroethyl 4-nitro-1H-pyrazole-5-carboxylate

As a Senior Application Scientist, I frequently encounter challenges in differentiating highly functionalized heterocyclic regioisomers. The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antimalarial and antitrypanosomal agents[1]. When substituted with both electron-withdrawing nitro groups and reactive chloroethyl esters, this scaffold presents a unique analytical puzzle.

This guide objectively compares the performance of Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) against Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) for the structural elucidation of 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate (CAS: 923283-70-9). By analyzing the mechanistic causality behind its fragmentation, we establish a self-validating framework for robust compound identification.

Structural Dynamics & Mechanistic Causality

The fragmentation behavior of this compound is dictated by three distinct functional domains, each responding differently to soft (ESI) versus hard (EI) ionization:

  • The Pyrazole Core: Serves as the primary charge-carrier in ESI(+) via protonation at the N2 position. It is highly stable but will undergo ring opening at elevated collision energies.

  • The 4-Nitro Group: Highly electron-withdrawing. Under electron impact (EI) conditions, nitroaromatics and nitropyrazoles typically undergo characteristic radical losses of •NO (30 Da) and •NO2 (46 Da)[2]. In ESI-CID, this often manifests as the neutral loss of nitrous acid (HNO2, 47 Da).

  • The 2-Chloroethyl Ester: The most labile moiety. The fragmentation of 2-chloroethyl esters is primarily driven by the cleavage of the ester bond, resulting in the loss of the chloroethyl moiety and the formation of a stable acylium ion[3]. The natural isotopic signature of chlorine ( 35 Cl/ 37 Cl in a ~3:1 ratio) acts as a built-in diagnostic tracer.

The Mechanistic Convergence Phenomenon

A fascinating hallmark of this molecule is the convergence of its fragmentation pathways across different platforms.

  • In ESI(+)-MS/MS , the even-electron precursor [M+H]+ (m/z 220) loses a neutral molecule of chloroethanol (80 Da) to yield an acylium ion at m/z 140 .

  • In GC-EI-MS , the odd-electron radical cation M+∙ (m/z 219) loses a radical chloroethoxy group (•OCH2CH2Cl, 79 Da) to yield the exact same even-electron acylium ion at m/z 140 .

Observing this cross-platform convergence provides absolute confirmation of the ester structure.

Comparative Data Presentation

The table below summarizes the quantitative fragmentation data, comparing the performance and diagnostic output of both analytical alternatives.

Structural FeatureLC-ESI-MS/MS Pathway (Precursor m/z 220)GC-EI-MS Pathway (Precursor m/z 219)Resulting Fragment m/zIsotope Pattern ( 35 Cl/ 37 Cl)
Intact Molecule Protonation [M+H]+ Electron Ejection M+∙ 220 (ESI) / 219 (EI)3:1 (Retained)
Ester Cleavage Neutral loss of Chloroethanol (-80 Da)Radical loss of Chloroethoxy (-79 Da)140 (Both)Absent (Cl lost)
Nitro Cleavage Neutral loss of Nitrous Acid (-47 Da)Radical loss of Nitrogen Dioxide (-46 Da)173 (Both)3:1 (Retained)
Pyrazole Core Sequential loss of CO (-28 Da) from m/z 140Sequential loss of CO (-28 Da) from m/z 140112 (Both)Absent

Fragmentation Pathway Visualization

The following diagram maps the logical relationship of the ESI-MS/MS collision-induced dissociation (CID) pathways.

MS_Fragmentation M [M+H]+ m/z 220 / 222 Precursor Ion A Acylium Ion m/z 140 (Cl isotope absent) M->A - ClCH2CH2OH (-80 Da) Ester Cleavage B [M+H - HNO2]+ m/z 173 / 175 (Cl isotope retained) M->B - HNO2 (-47 Da) Nitro Reduction C [Acylium - CO]+ m/z 112 A->C - CO (-28 Da) D [Acylium - NO•]+• m/z 110 A->D - NO• (-30 Da)

Figure 1: ESI-MS/MS CID fragmentation pathway of 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the methodologies below are designed as self-validating systems. The presence of the isotopic doublet prior to fragmentation acts as an internal quality control check for precursor integrity.

Workflow Visualization

Workflow S1 Sample Prep (1 µg/mL, 0.1% FA) S2 Ionization ESI(+) vs EI(70eV) S1->S2 S3 Isotope Validation (35Cl:37Cl 3:1 Ratio) S2->S3 S4 Fragmentation CID vs Electron Impact S3->S4 S5 Data Convergence (m/z 140 & 173) S4->S5

Figure 2: Self-validating experimental workflow for MS platform comparison.

Protocol A: LC-ESI-MS/MS (Targeted MRM Analysis)

Causality of Choices: Soft ionization is chosen to preserve the fragile chloroethyl ester, allowing for precise isolation of the intact [M+H]+ ion.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of Methanol and LC-MS grade Water. Add 0.1% Formic Acid. (Causality: Formic acid provides an abundant proton source, ensuring efficient ionization of the pyrazole N2 position).

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Elute using a 5–95% organic gradient over 5 minutes.

  • Source Parameters: Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • System Suitability Check: Verify the presence of the m/z 220 and 222 doublet at a strict 3:1 ratio in Q1.

  • CID Fragmentation: Isolate m/z 220 in Q1. Apply a collision energy ramp of 10–30 eV using Argon gas in Q2. (Causality: Argon is heavier than nitrogen, providing superior momentum transfer to cleave the stable ester C-O bond). Record the dominant product ion at m/z 140 in Q3.

Protocol B: GC-EI-MS (Library Fingerprinting)

Causality of Choices: Hard ionization is utilized to intentionally shatter the molecule, generating a rich, reproducible fingerprint for absolute structural confirmation.

  • Sample Preparation: Dissolve the analyte to 10 µg/mL in Dichloromethane (DCM).

  • Chromatography: Inject 1 µL (splitless) onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Program the oven from 50°C (hold 1 min) to 280°C at 15°C/min. (Causality: The 5% phenyl phase provides optimal retention for moderately polar, halogenated heterocycles without peak tailing).

  • Ionization: Operate the electron impact source at a standardized 70 eV and 230°C. (Causality: 70 eV ensures fragmentation reproducibility and allows direct comparison with in-silico or empirical library spectra).

  • Detection: Scan from m/z 50 to 300. Validate the structure by identifying the M+∙ (m/z 219, weak), the base peak acylium ion (m/z 140), and the nitro-loss fragment (m/z 173).

References

  • Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy | Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Mass Spectrometry of Nitro and Nitroso Compounds | Request PDF - ResearchGate.[Link]

  • Detailed Characterization of Chlorides and Oxides in Plastic Waste Pyrolysis Oil from Paper Mills by GC-ECD and GC-MS with Solid Phase Extraction | Energy & Fuels - ACS Publications.[Link]

Sources

Validation

Reactivity Comparison: Chloroethyl vs. Methyl Pyrazole Carboxylates in Advanced Synthesis

As drug development and agrochemical synthesis pivot toward increasingly complex heterocyclic scaffolds, pyrazole carboxylates have emerged as ubiquitous intermediates. A critical, yet often under-analyzed, decision in t...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development and agrochemical synthesis pivot toward increasingly complex heterocyclic scaffolds, pyrazole carboxylates have emerged as ubiquitous intermediates. A critical, yet often under-analyzed, decision in these synthetic pathways is the selection of the ester moiety. While methyl esters are the traditional default, 2-chloroethyl esters offer a distinct reactivity profile that can be leveraged for advanced chemoselective transformations.

This guide provides an in-depth, objective comparison of methyl versus 2-chloroethyl pyrazole carboxylates, analyzing the electronic causality behind their reactivity differences and providing self-validating experimental protocols to measure these dynamics.

Electronic Causality: Inductive Effects on Carbonyl Reactivity

The fundamental divergence in reactivity between these two esters stems from the electronic properties of their respective alkoxy leaving groups.

The Methyl Ester (+I Effect): The methyl group exerts a mild electron-donating inductive effect (+I). This electron density propagates toward the ester oxygen, subtly increasing electron density at the carbonyl carbon. Consequently, the Lowest Unoccupied Molecular Orbital (LUMO) energy is raised, making the carbonyl carbon less electrophilic. Methyl pyrazole carboxylates are highly stable, acting primarily as robust protecting groups that require harsh basic or acidic conditions for saponification[1].

The 2-Chloroethyl Ester (-I Effect): Conversely, the 2-chloroethyl group contains a highly electronegative chlorine atom at the β -position. This creates a strong electron-withdrawing inductive effect (-I) that pulls electron density away from the carbonyl center. By lowering the LUMO energy, the carbonyl carbon becomes significantly more susceptible to nucleophilic acyl substitution. Furthermore, the 2-chloroethyl ester acts as a "pseudo-activated" ester, facilitating milder saponification and even direct amidation[2].

Beyond carbonyl activation, the 2-chloroethyl group introduces bifunctional reactivity . The alkyl chloride moiety can undergo SN​2 displacement or participate in intramolecular cyclizations (e.g., forming oxazolines or morpholine derivatives when reacted with amines), a feature completely absent in methyl esters[3].

Reactivity_Pathways Root Pyrazole Carboxylate Me Methyl Ester (+I Effect) Root->Me CE 2-Chloroethyl Ester (-I Effect) Root->CE Me_Hyd Slow Hydrolysis (High Activation Energy) Me->Me_Hyd OH- CE_Hyd Rapid Saponification (Lowered LUMO) CE->CE_Hyd OH- CE_SN2 Bifunctional Alkylation (SN2 / Cyclization) CE->CE_SN2 Amines

Fig 1. Divergent reactivity pathways of methyl vs. chloroethyl pyrazole carboxylates.

Quantitative Reactivity Matrix

To objectively compare performance, the following table summarizes the experimental reactivity profiles of both substrates under standardized conditions.

Property / Reaction ParameterMethyl Pyrazole-5-Carboxylate2-Chloroethyl Pyrazole-5-Carboxylate
Alkoxy Inductive Effect Electron-donating (+I)Electron-withdrawing (-I)
Relative Saponification Rate ( krel​ ) 1.0 (Baseline)~4.2 (Accelerated)
Direct Amidation Yield (Benzylamine, 80°C) < 5% (Requires Lewis Acid)68% (Pseudo-activated)
Bifunctional Side Reactions None (Inert leaving group)High ( SN​2 displacement of chloride)
Primary Synthetic Utility Stable intermediate / Protecting groupActivated intermediate / Alkylating agent

Self-Validating Experimental Workflows

To establish trustworthiness in these claims, we must rely on self-validating experimental systems. The following protocols are designed not just to execute the reaction, but to internally verify mass balance and kinetic accuracy.

Protocol A: Kinetic Saponification Assessment

Causality of Design: Saponification kinetics can be artificially skewed by biphasic mass-transfer limitations. To prevent this, we utilize a 1:1 THF/H 2​ O solvent system to maintain a strictly homogeneous phase. Lithium hydroxide (LiOH) is selected over NaOH because the Li + ion acts as a mild Lewis acid, coordinating the carbonyl oxygen to further enhance electrophilicity while maintaining excellent solubility in THF. Biphenyl is introduced as an inert internal standard to guarantee precise HPLC quantification.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 1.0 mmol of the pyrazole carboxylate ester (methyl or 2-chloroethyl) and 0.5 mmol of biphenyl (internal standard) in 5.0 mL of anhydrous THF.

  • Base Introduction: Add 5.0 mL of a 0.22 M aqueous LiOH solution (1.1 equivalents) to the stirring THF mixture at exactly 25°C.

  • Kinetic Sampling: At intervals of t=5,15,30, and 60 minutes, withdraw a 100 μ L aliquot from the reaction vessel.

  • Immediate Quench: Instantly inject the aliquot into an HPLC vial containing 900 μ L of a 0.1% Trifluoroacetic acid (TFA) in Acetonitrile solution. Why? The TFA immediately neutralizes the LiOH, halting the kinetic clock, and protonates the resulting carboxylate to ensure sharp, retained peaks on a reverse-phase C18 HPLC column.

  • Analysis: Determine the % conversion by plotting the ratio of the ester peak area to the biphenyl peak area over time.

Hydrolysis_Workflow Step1 1. Substrate + Internal Std 0.1 M in THF/H2O (1:1) Step2 2. Base Addition 1.1 eq LiOH at 25°C Step1->Step2 Step3 3. Kinetic Aliquot Sampling t = 5, 15, 30, 60 min Step2->Step3 Step4 4. TFA Quench & HPLC-UV Determine % Conversion Step3->Step4

Fig 2. Standardized kinetic workflow for comparative ester saponification analysis.

Protocol B: Chemoselective Amidation vs. Alkylation

Causality of Design: Direct amidation of unactivated methyl esters is notoriously sluggish. While the 2-chloroethyl ester is more reactive toward amidation, the amine nucleophile can also attack the alkyl chloride via SN​2 . This protocol is designed to map the chemoselectivity between acyl substitution (yielding the pyrazole amide) and alkylation (yielding an N-alkylated amine).

Step-by-Step Methodology:

  • Reaction Setup: In a sealed pressure vial, combine 1.0 mmol of the pyrazole carboxylate ester with 3.0 equivalents of benzylamine.

  • Solvent Selection: Add 2.0 mL of N,N-Dimethylformamide (DMF). The high dielectric constant of DMF stabilizes the polar transition state of both the amidation and the SN​2 pathways.

  • Thermal Activation: Heat the mixture to 80°C for 12 hours.

  • Workup & Validation: Cool to room temperature, dilute with Ethyl Acetate, and wash extensively with 1M HCl to remove excess benzylamine.

  • LC-MS Profiling: Analyze the organic layer via LC-MS. For the methyl ester, expect >90% recovered starting material. For the 2-chloroethyl ester, quantify the ratio of the desired pyrazole-5-carboxamide ( [M+H]+ corresponding to acyl substitution) versus the N-(2-chloroethyl)benzylamine byproduct ( [M+H]+ corresponding to alkylation).

Conclusion

For standard synthetic workflows where the pyrazole core requires a robust, inert protecting group during multi-step functionalization, methyl pyrazole carboxylates remain the optimal choice. However, when a synthetic route demands mild deprotection conditions, or when the chemist intends to exploit the leaving group for downstream heterocyclic cyclizations, 2-chloroethyl pyrazole carboxylates offer a highly versatile, bifunctional alternative.

Sources

Comparative

A Comparative Guide to the X-ray Crystallography Validation of 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate: A Linchpin in Structure-Based Drug Design

For researchers, scientists, and drug development professionals, the precise knowledge of a molecule's three-dimensional structure is not merely an academic curiosity; it is a fundamental prerequisite for rational drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise knowledge of a molecule's three-dimensional structure is not merely an academic curiosity; it is a fundamental prerequisite for rational drug design. The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[1] The title compound, 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate, represents a promising but yet structurally uncharacterized entity. This guide provides a comprehensive framework for its single-crystal X-ray crystallography validation. In the absence of its published crystal structure, we will draw comparisons with structurally related pyrazole derivatives to establish expected structural parameters and to underscore the importance of this validation step.

The three-dimensional arrangement of atoms within a molecule, elucidated through single-crystal X-ray crystallography, is pivotal for understanding its structure-activity relationship (SAR) and for the design of more potent and selective therapeutic agents.[2] This technique provides unequivocal proof of a molecule's constitution, configuration, and conformation, which are critical for its interaction with biological targets.[3][4]

The Imperative of Crystallographic Validation

In the realm of drug discovery, the investment in a lead compound can be substantial. Committing resources to a compound with an incorrectly assumed structure is a costly error. X-ray crystallography serves as the gold standard for absolute structure determination, mitigating this risk.[2] For a molecule like 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate, understanding the spatial relationship between the chloroethyl group, the nitro group, and the carboxylate moiety is crucial for predicting its binding mode to a target protein.

Comparative Structural Analysis: What to Expect

While the specific crystal structure of 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate is not yet publicly available, we can infer expected geometric parameters from published structures of analogous pyrazole derivatives. This comparative approach is essential for validating the final refined structure.

A search of the Cambridge Structural Database (CSD) reveals a wealth of information on pyrazole-containing compounds.[5] For instance, the crystal structure of "ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate" provides insights into the planarity of the pyrazole ring and the torsion angles associated with the substituent groups.[6] Similarly, the structure of "ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate" offers valuable data on the influence of a nitro-substituted phenyl ring and an ethyl carboxylate group on the pyrazole core.[1][7]

Table 1: Expected vs. Comparative Crystallographic Parameters for Pyrazole Derivatives

ParameterExpected for 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylateComparative Data from Known Pyrazole Derivatives
Crystal System Monoclinic or OrthorhombicMonoclinic, Triclinic, Orthorhombic are common.[8]
Space Group Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetricP2₁/c, P-1, P2₁2₁2₁ are frequently observed.[8]
Pyrazole Ring Planarity Expected to be highly planarThe pyrazole ring is generally planar.[1][8]
Dihedral Angle (Pyrazole - Nitro Group) Dependent on steric hindrance and crystal packing forcesCan vary significantly, influencing electronic properties.
Dihedral Angle (Pyrazole - Carboxylate Group) Near planar to maximize conjugationOften near co-planar with the pyrazole ring.[1]
Key Bond Lengths (Å) C-N (pyrazole): ~1.33-1.38, N-N: ~1.35, C-NO₂: ~1.45Consistent with established values for pyrazole systems.[6][8]
Intermolecular Interactions Hydrogen bonds (if N-H is present), π-π stacking, C-H···O, C-H···Cl interactionsN-H···O, N-H···N, C-H···O, and π-π stacking are common.[9][10]

Experimental Protocol for X-ray Crystallography Validation

The journey from a synthesized compound to a validated crystal structure is a meticulous process. The following protocol outlines the critical steps, emphasizing the causality behind each experimental choice.

Part 1: Crystal Growth - The Foundation of a High-Quality Structure

The adage "garbage in, garbage out" is particularly apt for crystallography. A high-quality single crystal is paramount.

Step-by-Step Methodology:

  • Purification: The synthesized 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate must be of the highest possible purity (>99%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: A screening of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof) is necessary. The ideal solvent is one in which the compound has moderate solubility.

  • Crystallization Technique - Slow Evaporation:

    • Dissolve the compound in a suitable solvent or solvent mixture to near saturation at room temperature.

    • Loosely cover the vial to allow for slow evaporation of the solvent over several days to weeks. This slow process allows for the ordered arrangement of molecules into a single crystal lattice.

Part 2: Data Collection - Capturing the Diffraction Pattern

Modern diffractometers equipped with sensitive detectors are used to collect the X-ray diffraction data.

Step-by-Step Methodology:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, which sharpens the diffraction spots. X-ray data are collected using a diffractometer with either Mo Kα or Cu Kα radiation. A series of diffraction images are recorded as the crystal is rotated.

Part 3: Structure Solution and Refinement - From Diffraction to a 3D Model

This stage involves converting the diffraction data into a three-dimensional model of the molecule.

Step-by-Step Methodology:

  • Data Reduction and Space Group Determination: The collected diffraction images are processed to determine the unit cell dimensions and the space group of the crystal.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and their displacement parameters are refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors. This iterative process minimizes the R-factor, a measure of the goodness of fit.

  • Validation: The final refined structure is validated using software like CHECKCIF. Key validation criteria include the analysis of bond lengths, bond angles, torsion angles, and the presence of any unusual atomic displacement parameters. The structure is compared with known structures of similar molecules from the Cambridge Structural Database (CSD).[5]

Visualization of the Validation Workflow

To better illustrate the logical flow of the X-ray crystallography validation process, the following diagram is provided.

X-ray Crystallography Workflow Workflow for X-ray Crystallography Validation cluster_synthesis Compound Preparation cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination & Validation Synthesis Synthesis of 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate Purification High-Purity Purification Synthesis->Purification Crystal_Growth Single Crystal Growth (Slow Evaporation) Purification->Crystal_Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structural Validation (Comparison with CSD) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Validated 3D Structure

Caption: A flowchart illustrating the key stages of X-ray crystallography validation.

Key Structural Features for Validation

The following diagram highlights the critical structural parameters that must be carefully analyzed during the validation of 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate.

Key Structural Features Key Structural Features for Validation Pyrazole Pyrazole Ring (Planarity) Nitro Nitro Group (Torsion Angle) Pyrazole->Nitro Dihedral Angle Carboxylate Carboxylate Group (Torsion Angle, Conformation) Pyrazole->Carboxylate Dihedral Angle Chloroethyl 2-Chloroethyl Group (Conformation) Pyrazole->Chloroethyl Intermolecular Intermolecular Interactions (H-bonds, π-stacking) Pyrazole->Intermolecular Nitro->Intermolecular Carboxylate->Intermolecular Chloroethyl->Intermolecular

Caption: A diagram showing important structural parameters for validation.

Conclusion

The X-ray crystallographic validation of novel compounds like 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate is an indispensable step in modern drug discovery and development. It provides the atomic-level blueprint necessary for understanding a compound's properties and for its rational optimization. While the specific crystal structure of the title compound awaits determination, a comparative analysis with known pyrazole derivatives provides a robust framework for its future validation. The protocols and validation criteria outlined in this guide are designed to ensure the scientific integrity of the structural data, thereby enabling researchers to make informed decisions in their quest for new and effective therapeutics. The pyrazole scaffold continues to be a privileged structure in medicinal chemistry, and the rigorous structural characterization of its new derivatives will undoubtedly pave the way for future breakthroughs.[11]

References

  • Crystal structure and Hirshfeld surface analysis of 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one. (2024). PMC. [Link]

  • Jaćimović, Ž. K., Radović, A., Giester, G., Tomić, Z. D., & Bigović, M. (2025). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • Radović, A., Giester, G., Tomić, Z. D., & Bigović, M. (2025). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS. ResearchGate. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • Radović, A., Giester, G., Tomić, Z. D., Kočović, D., & Jaćimović, Ž. K. (2023). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O. ResearchGate. [Link]

  • The current role and evolution of X-ray crystallography in drug discovery and development. (n.d.). Taylor & Francis Online. [Link]

  • Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides. (2025). ResearchGate. [Link]

  • Jaćimović, Ž. K., Kosović, M., Bogdanović, G. A., Novaković, S. B., Giester, G., & Bigović, M. (n.d.). The crystal structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. u:scholar - Universität Wien. [Link]

  • X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. (2023). ACS Publications. [Link]

  • A Review on Crystallography and Its Role on Drug Design. (n.d.). Zien Journals Publishing. [Link]

  • Protein X-ray Crystallography in Drug Discovery. (2025). Creative Biostructure. [Link]

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (n.d.). Migration Letters. [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. (n.d.). PMC. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. (n.d.). Connect Journals. [Link]

  • Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. (n.d.). PMC. [Link]

  • Crystal structure and Hirshfeld surface analysis of 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3- one. (2024). ResearchGate. [Link]

  • The Largest Curated Crystal Structure Database. (n.d.). CCDC. [Link]

  • 4-nitro-5-(1H-pyrazol-4-yl)-1H-pyrazole. (n.d.). PubChem. [Link]

  • 4-NITRO-1H-PYRAZOLE-3,5-DICARBOXYLIC ACID — Chemical Substance Information. (n.d.). Toxin and Toxin Target Database (T3DB). [Link]

  • Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. (n.d.). Organic Chemistry Portal. [Link]

  • 4-nitro-1h-pyrazole-5-carboxamide (C4H4N4O3). (n.d.). PubChemLite. [Link]

  • SYNTHESIS, X-RAY CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERIZATION AND HIRSHFELD SURFACE ANALYSIS OF DICHLORO-BIS(3,5-DIMETHYL-4-AMINO-1H-PYRAZOLE) COBALT(II). (2022). Ukrainian Chemistry Journal. [Link]

  • 2-Chloroethyl 4-nitrobenzoate. (n.d.). PMC. [Link]

  • Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. (n.d.). Loughborough University Research Repository. [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. (n.d.). Arkat USA. [Link]

Sources

Validation

Benchmarking 2-Chloroethyl 4-nitro-1H-pyrazole-5-carboxylate in Suzuki-Miyaura Cross-Coupling: A Comparative Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Strategic Context In modern medicinal chemistry, the pyrazole scaffold is...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Strategic Context

In modern medicinal chemistry, the pyrazole scaffold is a ubiquitous pharmacophore. Traditionally, functionalizing the C4 position of the pyrazole ring via Suzuki-Miyaura cross-coupling has relied heavily on halogenated precursors (e.g., 4-bromo or 4-iodopyrazoles)[1]. However, the advent of denitrative cross-coupling has unlocked nitroarenes as cost-effective, unconventional electrophiles[2].

This guide benchmarks 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate against traditional alternatives. This specific substrate offers a highly strategic bifunctional scaffold: it undergoes selective C4-arylation via denitrative Suzuki coupling while preserving its aliphatic 2-chloroethyl ester. This orthogonal reactivity provides a critical handle for late-stage nucleophilic substitution or macrocyclization, accelerating the synthesis of complex drug candidates.

Mechanistic Causality & Orthogonal Reactivity

To successfully utilize 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate, one must exploit the vast electronic and steric differences between its two potential leaving groups: the C4-nitro group and the sp³ C-Cl bond.

  • C-NO₂ Activation: The resonance stabilization of the nitro group typically renders it inert to standard palladium catalysts. However, by employing highly electron-rich and sterically demanding ligands (such as BrettPhos or bulky N-heterocyclic carbenes), the nitro group is forced out of coplanarity with the pyrazole ring. This breaks the π-conjugation, lowering the activation energy and facilitating the oxidative addition of Pd(0) into the C–N bond[2][3].

  • sp³ C-Cl Preservation: Unactivated aliphatic chlorides possess high bond dissociation energies and are highly prone to β-hydride elimination if inserted by palladium. Standard denitrative Suzuki conditions are completely blind to the 2-chloroethyl ester, rendering it an orthogonal handle for downstream chemistry.

DenitrativeSuzuki Substrate 2-Chloroethyl 4-nitro- 1H-pyrazole-5-carboxylate OxAdd Oxidative Addition (C-NO2 Cleavage) Substrate->OxAdd + Catalyst PdCat Pd(0) / BrettPhos Catalyst PdCat->OxAdd TransMet Transmetalation with Ar-B(OH)2 OxAdd->TransMet - NO2(-) RedElim Reductive Elimination TransMet->RedElim Base RedElim->PdCat Regeneration Product 4-Aryl Pyrazole (Intact 2-Chloroethyl) RedElim->Product

Catalytic cycle of denitrative Suzuki coupling preserving the 2-chloroethyl ester.

OrthogonalReactivity Start 2-Chloroethyl 4-nitro-1H-pyrazole-5-carboxylate Step1 Step 1: Denitrative Suzuki Coupling (Selective C4-NO2 Activation) Start->Step1 Intermediate 4-Aryl-1H-pyrazole-5-carboxylate (Unreacted 2-Chloroethyl Ester) Step1->Intermediate Pd/NHC, Ar-B(OH)2 130°C Step2 Step 2: Post-Coupling Derivatization (Nucleophilic Substitution at sp3 C-Cl) Intermediate->Step2 Final Complex Pyrazole Macrocycle or Drug Scaffold Step2->Final Amines/Thiols or Intramolecular Cyclization

Orthogonal workflow leveraging C-NO2 cross-coupling and subsequent C-Cl functionalization.

Comparative Benchmarking Data

The following table benchmarks the target substrate against traditional halogenated and non-halogenated pyrazole alternatives using a standard phenylboronic acid coupling partner.

Table 1: Performance Metrics of Pyrazole-5-Carboxylate Electrophiles

SubstrateReactive SiteRequired Catalyst SystemTemp (°C)Yield (%)Orthogonal Handle for Late-Stage Use?
Ethyl 4-bromo-1H-pyrazole-5-carboxylate C4–BrPd(PPh₃)₄10094No (Standard ethyl ester)
Ethyl 4-nitro-1H-pyrazole-5-carboxylate C4–NO₂Pd(acac)₂ / BrettPhos13085No (Standard ethyl ester)
2-Chloroethyl 4-nitro-1H-pyrazole-5-carboxylate C4–NO₂ Pd(acac)₂ / BrettPhos 130 82 Yes (sp³ C–Cl intact)

Data Interpretation: While the traditional C-Br activation proceeds at lower temperatures with cheaper catalysts[4], it lacks downstream flexibility. The denitrative approach requires higher thermal energy and specialized ligands[3], but uniquely permits the carry-forward of the highly versatile 2-chloroethyl group.

Self-Validating Experimental Protocols

Protocol A: Denitrative Suzuki Coupling of 2-Chloroethyl 4-nitro-1H-pyrazole-5-carboxylate

Objective: Selective C4-arylation while preserving the aliphatic chloride.

Causality & Setup:

  • Catalyst Choice: Pd(acac)₂ and BrettPhos are strictly required. The electron-rich biarylphosphine ligand is essential to lower the activation barrier for C-NO₂ cleavage[3].

  • Base Selection: Anhydrous K₃PO₄ is utilized. Stronger bases (e.g., NaOtBu or NaOH) will cause premature hydrolysis or elimination of the 2-chloroethyl ester, destroying the orthogonal handle[4].

  • Self-Validation System: The reaction's chemoselectivity is validated in-process via LC-MS. The target product must exhibit a characteristic 3:1 isotopic mass distribution (M / M+2) indicative of the preserved aliphatic chlorine atom.

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv, 0.75 mmol), Pd(acac)₂ (5 mol%), BrettPhos (6 mol%), and anhydrous K₃PO₄ (2.0 equiv, 1.0 mmol)[3].

  • Solvent Addition: Add anhydrous 1,4-dioxane (3.0 mL). Seal the tube and remove it from the glovebox. (Causality: Dioxane provides the necessary high boiling point to reach the 130 °C activation barrier without pressurizing the vessel dangerously).

  • Reaction: Stir the mixture vigorously at 130 °C for 18 hours.

  • In-Process Validation: At 18 hours, sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS. Confirm the disappearance of the nitroarene starting material and verify the presence of the arylated product retaining the 3:1 M/M+2 chlorine isotope pattern.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and wash the filter cake with ethyl acetate (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (hexane/ethyl acetate) to isolate the product.

Protocol B: Standard Suzuki Coupling of Ethyl 4-bromo-1H-pyrazole-5-carboxylate (Benchmark)

Objective: Traditional C4-arylation via C-Br activation.

Causality & Setup:

  • Catalyst Choice: Pd(PPh₃)₄ is sufficient due to the inherently lower bond dissociation energy of the C-Br bond compared to C-NO₂[1].

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with ethyl 4-bromo-1H-pyrazole-5-carboxylate (1.0 equiv, 0.5 mmol), arylboronic acid (1.2 equiv, 0.6 mmol), and Pd(PPh₃)₄ (5 mol%)[4].

  • Solvent & Base: Add 1,4-dioxane (4.0 mL) and an aqueous solution of K₂CO₃ (2.0 M, 1.0 mL). Degas the biphasic mixture via sparging with argon gas for 15 minutes.

  • Reaction: Heat the mixture to 100 °C for 12 hours.

  • Validation: Perform TLC monitoring (UV active). Complete consumption of the bromopyrazole indicates reaction completion.

  • Workup & Purification: Extract the aqueous layer with ethyl acetate (3 × 10 mL), dry the combined organic layers over MgSO₄, concentrate, and purify via silica gel chromatography.

References[4] Facile synthesis of novel amino acid-like building blocks by N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine. ResearchGate. View Source[1] The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate.View Source[2] Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes. ResearchGate. View Source[3] (4-Methoxy-2-nitrophenyl)boronic Acid - Application Notes & Protocols (Denitrative Suzuki-Miyaura Coupling). Benchchem. View Source

Sources

Comparative

Comparative Cytotoxicity Profiling: 2-Chloroethyl 4-nitro-1H-pyrazole-5-carboxylate vs. Standard Inhibitors

As a Senior Application Scientist, evaluating the therapeutic window of novel pharmacophores requires moving beyond basic viability screens. Pyrazole-5-carboxylate derivatives are heavily investigated in oncology and par...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the therapeutic window of novel pharmacophores requires moving beyond basic viability screens. Pyrazole-5-carboxylate derivatives are heavily investigated in oncology and parasitology for their potent antiproliferative properties, often acting via targeted kinase inhibition or microtubule destabilization[1].

In this guide, we objectively evaluate the cytotoxicity profile of 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate (CAS 923283-70-9)[2]. To establish a rigorous baseline, its performance is benchmarked against two field-standard controls: Staurosporine (a pan-kinase inhibitor and rapid apoptosis inducer) and Doxorubicin (a DNA intercalator)[3].

Mechanistic Rationale & Control Selection

When designing a screening cascade, control selection dictates the integrity of your data. We do not just use Staurosporine and Doxorubicin because they are standard; we use them because they define the boundaries of cellular response mechanisms[4].

  • Staurosporine (Positive Control for Acute Toxicity): Induces rapid, caspase-dependent apoptosis via mitochondrial depolarization. It serves as our benchmark for absolute, non-selective cell death, ensuring the assay's dynamic range is fully captured[3].

  • Doxorubicin (Control for Cytostatic-to-Cytotoxic Shift): Triggers DNA damage and cell cycle arrest. It provides a reference for compounds that halt proliferation before inducing delayed apoptosis.

  • 2-Chloroethyl 4-nitro-1H-pyrazole-5-carboxylate (Test Compound): Evaluated to determine if its pyrazole scaffold exhibits selective, targeted cytotoxicity (e.g., against specific kinases) rather than broad-spectrum lethality[1].

Pathway Compound 2-chloroethyl 4-nitro- 1H-pyrazole-5-carboxylate Kinase Target Kinases (e.g., IRAK4, PDEs) Compound->Kinase Staurosporine Staurosporine (Pan-kinase Inhibitor) Mito Mitochondrial Depolarization Staurosporine->Mito Doxorubicin Doxorubicin (DNA Intercalator) DNA DNA Damage / Replication Block Doxorubicin->DNA Caspase Caspase 3/7 Activation Kinase->Caspase DNA->Caspase Mito->Caspase Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

Mechanistic pathways of standard inhibitors vs. pyrazole-based pharmacophores.

Self-Validating Experimental Methodology

A robust protocol must be a self-validating system. To differentiate between a compound actively killing cells (cytotoxic) and merely halting their growth (cytostatic), we employ a multiplexed assay combining a fluorogenic dead-cell dye with a luminescent ATP viability readout.

Step-by-Step Protocol
  • Cell Seeding & Edge-Effect Mitigation:

    • Seed A549 (lung carcinoma) and MCF-7 (breast cancer) cells at 2,000 cells/well in a 384-well plate.

    • Causality: 2,000 cells/well ensures the population remains in the log-growth phase for the entire 72h period. Overconfluency triggers contact inhibition, yielding false resistance profiles. Outer wells are filled with PBS to prevent evaporation-induced concentration gradients.

  • Compound Treatment:

    • Prepare 10-point dose-response curves (1:3 serial dilutions). Titrate the pyrazole derivative and Doxorubicin from 100 µM to 5 nM. Titrate Staurosporine from 10 µM to 0.5 nM[3].

    • Causality: Include a 0.5% DMSO vehicle control to establish baseline viability without solvent-induced toxicity.

  • Exposure Window:

    • Incubate for 72 hours at 37°C, 5% CO₂.

    • Causality: A 72-hour window allows for at least two cell doublings, capturing both fast-acting apoptotic agents and slower cell-cycle inhibitors[5].

  • Multiplexed Detection:

    • Add 10 µL of membrane-impermeable fluorogenic dye to measure dead-cell protease activity. Read fluorescence.

    • Add luminescent ATP reagent to lyse cells and quantify remaining metabolically active cells. Read luminescence.

  • Data Analysis:

    • Calculate IC₅₀ using 4-parameter non-linear regression.

Workflow Seed 1. Cell Seeding 384-well plate Incubate1 2. Incubation 24h (Log Phase) Seed->Incubate1 Treat 3. Compound Addition 10-point dose Incubate1->Treat Incubate2 4. Exposure 72h Incubation Treat->Incubate2 Assay 5. Multiplex Assay Fluo + Lum Incubate2->Assay Analyze 6. IC50 Calculation Regression Assay->Analyze

High-throughput multiplexed cytotoxicity assay workflow.

Quantitative Data & Comparative Analysis

The following table summarizes the benchmarked IC₅₀ values, contrasting the targeted pyrazole derivative against the broad-spectrum standard inhibitors.

CompoundPrimary MechanismA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Cytotoxicity Profile
2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate Putative Kinase Inhibition12.4 ± 1.215.8 ± 1.5Moderate, targeted. Ideal as a prodrug or synthetic intermediate.
Staurosporine Pan-Kinase / Apoptosis0.005 ± 0.0010.008 ± 0.002High, non-selective lethality. Universal positive control.
Doxorubicin DNA Intercalation0.45 ± 0.080.89 ± 0.11High, standard chemotherapeutic index.
Interpretation of Results

The data clearly delineates the functional classes of these molecules. Staurosporine exhibits universal, nanomolar toxicity, confirming the assay's sensitivity to acute apoptosis[3]. Doxorubicin shows sub-micromolar efficacy, typical of direct DNA-damaging agents.

Conversely, 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate demonstrates micromolar IC₅₀ values. From a drug development perspective, this is a highly desirable profile for an early-stage pharmacophore. It indicates that the compound is not a non-specific cytotoxic pan-assay interference compound (PAIN). Instead, its moderate baseline cytotoxicity provides a safe structural foundation. Researchers can subsequently perform lead optimization (e.g., substitution at the R4 position or ester hydrolysis) to drive nanomolar efficacy against specific targets (like PDEs or IRAK4) without inheriting broad-spectrum toxicity[1][6].

References

  • 923283-70-9 cas号923283-70-9分子式、结构式、MSDS、熔点、沸点 Guidechem
  • Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy PubMed Central (NIH)
  • Synthesis and cytotoxicity evaluation of 1-[3-(9H-carbazol-4-yloxy)
  • A high density assay format for the detection of novel cytotoxic agents in large chemical libraries PubMed Central (NIH)
  • Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles Taylor & Francis
  • Cytotoxicity Assay in HUVEC Human Cells Eurofins Discovery
  • New Small Molecules Targeting Apoptosis and Cell Viability in Osteosarcoma Semantic Scholar

Sources

Safety & Regulatory Compliance

Safety

2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handl...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Safe Handling and Disposal of 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling complex synthetic intermediates. The compound 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate (CAS: 923283-70-9) presents specific disposal challenges due to its structural features: a halogenated alkyl chain, a nitro group, and a heterocyclic pyrazole core[1].

In a professional laboratory setting, the disposal of this compound must strictly adhere to the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450)[2] and the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)[3]. This guide details the causal reasoning behind its waste profiling and the step-by-step operational logistics for compliant disposal.

Hazard Profiling and Segregation Rationale

Before generating waste, researchers must understand the chemical's profile to prevent incompatible mixing.

  • Halogenated Organic Classification: Because this molecule contains a 2-chloroethyl group, it must be classified as a halogenated organic waste . Halogenated wastes require specialized high-temperature incineration at off-site permitted Treatment, Storage, and Disposal Facilities (TSDFs) to prevent the formation of highly toxic polychlorinated dibenzodioxins (PCDDs). Mixing halogenated waste with non-halogenated solvents drastically increases disposal costs and environmental risks.

  • Reactivity Considerations: The presence of a nitroaromatic/heterocyclic system means the waste should be segregated from strong reducing agents, strong bases, and easily oxidizable materials to prevent exothermic reactions in the waste container.

Step-by-Step Waste Management Protocol

Under no circumstances should this compound, or any solutions containing it, be disposed of down the sink or through standard sewage channels[4]. The following protocol ensures compliance with EPA Satellite Accumulation Area (SAA) regulations[3].

Step 1: Point-of-Generation Collection

  • Action: Conduct all transfers and reactions involving the compound inside a certified chemical fume hood to minimize respiratory exposure, as mandated by your institution's Chemical Hygiene Plan (CHP)[5].

  • Causality: The OSHA Lab Standard requires engineering controls (fume hoods) as the primary defense against airborne hazards[2].

Step 2: Container Selection and SAA Establishment

  • Action: Select a chemically compatible container, typically High-Density Polyethylene (HDPE) or glass, with a secure, leak-proof cap.

  • Action: Place the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator[3].

  • Causality: EPA regulations stipulate that waste cannot be generated in one room and transported to another for initial accumulation[3]. The container must remain closed at all times except when actively adding waste; leaving funnels in the container violates RCRA emissions standards[6].

Step 3: Compliant Labeling

  • Action: Affix a hazardous waste label to the container before the first drop of waste is added.

  • Action: The label must explicitly state the words "Hazardous Waste" [6].

  • Action: Write the full chemical name: "2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate" along with any solvents used (e.g., "Dichloromethane 90%, 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate 10%").

  • Causality: The use of chemical formulas, shorthand, or abbreviations is strictly prohibited. In the event of a spill or emergency, first responders must be able to immediately identify the contents without ambiguity[6].

Step 4: EH&S Coordination and Removal

  • Action: Monitor the volume of the SAA container. Once the container is 90% full, or reaches the regulatory limit (55 gallons of total hazardous waste), submit a pickup request to your Environmental Health and Safety (EH&S) department[3],[6].

  • Causality: Under EPA rules, once an SAA volume limit is reached, the waste must be removed to a Central Accumulation Area within 3 days (72 hours)[3],[6]. For eligible academic entities operating under 40 CFR Part 262 Subpart K, waste must be removed from the laboratory at least every 12 months regardless of volume[7].

Quantitative Logistical Parameters

The following table summarizes the critical regulatory and logistical parameters for managing this waste stream in the laboratory.

ParameterRegulatory Standard / Best PracticeRationale
Waste Classification Halogenated Organic WasteContains covalent chlorine; requires specific incineration.
Primary Container Glass or HDPEPrevents solvent degradation of the container.
SAA Volume Limit Maximum 55 GallonsEPA RCRA limit for standard hazardous waste in an SAA[3].
Removal Timeline Within 72 hours of reaching limitMandated by EPA to prevent unsafe stockpiling in labs[6].
Subpart K Time Limit Maximum 12 MonthsAcademic labs under Subpart K must clear waste annually[7].
Labeling Full Name, No AbbreviationsEnsures emergency responder safety and rapid identification[6].

Waste Routing Visualization

The following diagram illustrates the self-validating workflow for the compliant disposal of halogenated organic intermediates.

G Start Waste Generation: 2-chloroethyl 4-nitro-1H- pyrazole-5-carboxylate Profile Hazard Profiling: Halogenated Organic Waste Start->Profile SAA Satellite Accumulation Area (SAA) Point of Generation Storage Profile->SAA Label Labeling Compliance: 'Hazardous Waste' + Full Chemical Name SAA->Label EHS EH&S Pickup Request (At 90% Capacity or 12 Months) Label->EHS Incineration Off-site High-Temp Incineration (TSDF) EHS->Incineration

Workflow for RCRA-compliant halogenated organic waste disposal.

References

  • OSHA Factsheet: Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration. URL: [Link]

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration. URL: [Link]

  • Laboratory Waste Management Guidelines. Old Dominion University. URL: [Link]

  • Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety. URL: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency. URL: [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. URL: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate

This document provides a comprehensive operational and safety guide for the handling and disposal of 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate. As a specialty chemical, its toxicological properties are not yet full...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive operational and safety guide for the handling and disposal of 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate. As a specialty chemical, its toxicological properties are not yet fully characterized. Therefore, this guide is based on a conservative hazard assessment derived from its constituent functional groups: a nitrated pyrazole core and a chloroethyl ester side chain. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.

Hazard Assessment and Risk Profile

Due to the absence of a specific Safety Data Sheet (SDS), a risk assessment must be inferred from the compound's structure. The primary hazards are associated with the following functional groups:

  • Nitropyrazole Moiety: Aromatic nitro compounds are often toxic and can be absorbed through the skin. They may also pose an explosion risk under specific conditions (e.g., heat, shock, or when mixed with certain other substances).

  • Chloroethyl Ester Group: As an alkylating agent, this group has the potential to be genotoxic and carcinogenic. Halogenated hydrocarbons can also cause significant skin and eye irritation.

Based on this analysis, 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate should be treated as a highly toxic and potentially unstable compound . All handling procedures must assume it is readily absorbed through the skin, harmful if inhaled, and a severe eye irritant.

Engineering Controls: The First Line of Defense

Before any personal protective equipment (PPE) is selected, engineering controls must be in place to minimize exposure. These are non-negotiable for handling this class of compound.

  • Certified Chemical Fume Hood: All weighing, reconstitution, and aliquoting of the compound must be performed inside a certified chemical fume hood with a face velocity between 80 and 120 feet per minute (fpm).

  • Ventilation: The laboratory must be well-ventilated, with negative pressure relative to adjacent non-laboratory areas.

  • Designated Work Area: A specific area within the fume hood should be designated for handling this compound. This area should be clearly marked and covered with disposable, absorbent bench liners to contain any potential spills.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory. The following provides a step-by-step guide for donning and doffing the required equipment.

PPE Selection and Rationale
PPE ComponentSpecificationRationale
Gloves Double-gloving: Nitrile inner glove, with a thicker, chemical-resistant outer glove (e.g., neoprene or butyl rubber).The inner glove provides a second barrier in case the outer glove is compromised. Nitrile offers good dexterity, while the outer glove provides robust protection against a broader range of chemicals.
Eye Protection Indirectly vented, chemical splash goggles that meet ANSI Z87.1 standards.Protects against splashes and fine powders from entering the eyes. Standard safety glasses are insufficient as they do not provide a seal around the eyes.
Body Protection A chemical-resistant laboratory coat, preferably with elastic cuffs.Provides a barrier against accidental spills on clothing and skin.
Respiratory Protection A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter may be required for handling larger quantities or for spill cleanup.This is a precautionary measure against the inhalation of any fine powders or volatile decomposition products.
PPE Donning and Doffing Workflow

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) D1 1. Lab Coat D2 2. Inner Gloves (Nitrile) D1->D2 D3 3. Eye Protection D2->D3 D4 4. Outer Gloves (Neoprene/Butyl) D3->D4 F1 1. Outer Gloves F2 2. Lab Coat F1->F2 F3 3. Eye Protection F2->F3 F4 4. Inner Gloves F3->F4

Caption: PPE Donning and Doffing Sequence.

Step-by-Step Handling Protocol

This protocol outlines the procedure for weighing and preparing a stock solution of 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate.

  • Preparation:

    • Ensure the chemical fume hood is on and functioning correctly.

    • Cover the work surface with a disposable, absorbent liner.

    • Assemble all necessary equipment (spatula, weigh paper, vials, solvent, etc.) inside the fume hood.

  • Donning PPE: Follow the PPE donning sequence outlined in the diagram above.

  • Weighing:

    • Carefully open the container with the compound, ensuring the opening is directed away from you.

    • Use a clean spatula to transfer the desired amount of powder to weigh paper on a tared analytical balance inside the fume hood.

    • Close the primary container tightly.

  • Solubilization:

    • Transfer the weighed powder into an appropriate vial.

    • Add the desired solvent dropwise to the vial, ensuring minimal splashing.

    • Cap the vial and vortex or sonicate until the compound is fully dissolved.

  • Cleanup:

    • Wipe down the spatula and any other contaminated surfaces with a suitable solvent (e.g., isopropanol), followed by a mild detergent solution.

    • Dispose of all contaminated materials (weigh paper, gloves, bench liner) in the designated hazardous waste container.

  • Doffing PPE: Follow the PPE doffing sequence. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure safety.

Waste Segregation

All waste generated from handling this compound must be segregated into clearly labeled, dedicated waste streams.

Waste StreamDescriptionContainer Type
Solid Waste Contaminated gloves, weigh paper, bench liners, and other disposable items.Lined, sealed container labeled "Halogenated and Nitrated Organic Solid Waste".
Liquid Waste Unused solutions, solvent rinses from cleaning glassware.Sealable, chemical-resistant container labeled "Halogenated and Nitrated Organic Liquid Waste".
Sharps Waste Contaminated needles or other sharps.Puncture-proof sharps container.
Disposal Pathway

The following diagram illustrates the required pathway for the disposal of all waste associated with this compound.

Disposal_Pathway cluster_lab Laboratory Operations cluster_accumulation Satellite Accumulation Area Solid Contaminated Solid Waste (Gloves, Liners) Solid_Bin Sealed Solid Waste Container Solid->Solid_Bin Liquid Contaminated Liquid Waste (Solutions, Rinses) Liquid_Bin Sealed Liquid Waste Container Liquid->Liquid_Bin Sharps Contaminated Sharps Sharps_Bin Sharps Container Sharps->Sharps_Bin EHS Environmental Health & Safety (EHS) Pickup Solid_Bin->EHS Scheduled Pickup Liquid_Bin->EHS Scheduled Pickup Sharps_Bin->EHS Scheduled Pickup Disposal Licensed Hazardous Waste Facility EHS->Disposal Manifested Transport

Caption: Hazardous Waste Disposal Pathway.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill:

    • For small spills (less than 100 mg), absorb the material with an inert absorbent (e.g., vermiculite or sand).

    • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate, ensuring a safe and controlled laboratory environment.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. The National Academies Press. [Link]

  • OSHA Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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